molecular formula C8H9BrO B088804 4-Bromo-2-methylanisole CAS No. 14804-31-0

4-Bromo-2-methylanisole

Cat. No.: B088804
CAS No.: 14804-31-0
M. Wt: 201.06 g/mol
InChI Key: UDLRGQOHGYWLCS-UHFFFAOYSA-N
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Description

4-Bromo-2-methylanisole can be prepared by the bromination of o-methylanisole (2-methylanisole). It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br3] and an activated aromatic compound. It participates as a substrate for the a-arylation of sulphonamide in a study.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRGQOHGYWLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345958
Record name 4-Bromo-2-methylanisole
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-31-0
Record name 4-Bromo-2-methylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14804-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylanisole
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methylanisole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 4-Bromo-2-methylanisole. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Properties

This compound is a brominated aromatic organic compound.[1] It presents as a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[1] Its hydrophobic aromatic structure results in low solubility in water but moderate solubility in organic solvents.[1] The presence of the bromine atom enhances its chemical reactivity, making it a useful intermediate in a variety of chemical syntheses.[1]

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[1][2][3]
Molecular Weight 201.06 g/mol [2][3][4]
Melting Point 66-69 °C[4][5]
Boiling Point 126-128 °C @ 10 Torr[2]
124-125 °C @ 25 mmHg[5]
Density 1.378 g/cm³[5]
Appearance Colorless to pale yellow solid or liquid[1]
Solubility Low in water, moderately soluble in organic solvents[1]
Flash Point 102.3 °C[5]
Refractive Index 1.535[5]

Chemical Structure

The structural details of this compound are fundamental to understanding its reactivity and potential applications.

  • IUPAC Name : 4-bromo-1-methoxy-2-methylbenzene[6]

  • Synonyms : 5-Bromo-2-methoxytoluene, 1-Bromo-4-methoxy-3-methylbenzene, 2-Methoxy-5-bromotoluene[1]

  • CAS Number : 14804-31-0[1][2][4]

  • SMILES String : COc1ccc(Br)cc1C[4]

  • InChI Key : UDLRGQOHGYWLCS-UHFFFAOYSA-N[1][2][4]

The following diagram illustrates the chemical structure of this compound.

G start Start: 2-Methylanisole bromination Bromination (e.g., NBS or Br2/AcOH) start->bromination workup Aqueous Workup & Extraction bromination->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

References

In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-methylanisole (CAS No. 14804-31-0). The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Data

This compound, also known as 5-Bromo-2-methoxytoluene, is a brominated aromatic compound.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a methoxy group.[1] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for designing synthetic routes, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [3][4]
Appearance White to cream or pale yellow crystals, powder, or crystalline powder[5]
Melting Point 66-69 °C[3]
Boiling Point 124-125 °C at 25 mmHg[6]
126-128 °C at 10 Torr[No Source]
Density 1.392 g/mL at 25 °C (for the isomer 2-Bromo-4-methylanisole)[6]
Flash Point 113 °C (closed cup) (for the isomer 2-Bromo-4-methylanisole)[6]
Refractive Index n20/D 1.565 (for the isomer 2-Bromo-4-methylanisole)[6]
Solubility Moderately soluble in organic solvents; low solubility in water.[1][1]

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and for the consistent production of substances. Below are protocols for the synthesis of this compound and general methods for the determination of its key physical properties.

Synthesis of this compound

Two common methods for the synthesis of this compound are through the bromination of 2-methylanisole.

Method 1: Bromination using N-Bromosuccinimide [7]

This protocol describes the synthesis of this compound via the bromination of 2-methylanisole using N-bromosuccinimide as the brominating agent and dibenzoyl peroxide as a radical initiator.

  • Materials:

    • 2-methylanisole (24 g)

    • N-bromosuccinimide (35 g)

    • Dibenzoyl peroxide (1.24 g)

    • Carbon tetrachloride (150 ml)

    • Hexane (for recrystallization)

  • Procedure:

    • A solution of 24 g of 2-methylanisole, 35 g of N-bromosuccinimide, and 1.24 g of dibenzoyl peroxide in 150 ml of carbon tetrachloride is prepared.

    • The solution is heated to boiling under reflux for 12 hours.

    • After cooling, the solution is filtered.

    • The filtrate is evaporated to remove the solvent.

    • The resulting residue is recrystallized from hexane to yield 18.6 g (47%) of this compound as a colorless solid.

Method 2: Bromination using Bromine in Acetic Acid [8]

This protocol outlines a general method for the bromination of activated aromatic compounds like 2-methylanisole.

  • Materials:

    • 2-methylanisole (10.0 g, 81.9 mmol)

    • Glacial acetic acid (70 mL total)

    • Bromine (13.1 g, 81.9 mmol)

    • Dichloromethane (for extraction)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-methylanisole (10.0 g, 81.9 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of solid organic compounds like this compound.

Melting Point Determination [9]

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

    • Capillary tubes

  • Procedure:

    • A small amount of the crystalline this compound is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in a heating block apparatus.

    • The sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Method) [10][11]

Due to the relatively high boiling point, a micro-boiling point determination method is often suitable.

  • Apparatus:

    • Thiele tube or a similar heating bath

    • Small test tube or fusion tube

    • Capillary tube (sealed at one end)

    • Thermometer

  • Procedure:

    • A small amount of liquid this compound (obtained by melting the solid) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • The heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via the bromination of 2-methylanisole.

Synthesis_Workflow Start Start: 2-Methylanisole Reaction Bromination Reaction: - Brominating Agent (NBS or Br2) - Solvent (CCl4 or Acetic Acid) - Initiator (optional, e.g., Dibenzoyl Peroxide) Start->Reaction Reactants Workup Reaction Workup: - Filtration - Extraction - Washing (Na2S2O3, NaHCO3, Brine) Reaction->Workup Crude Product Purification Purification: - Evaporation of Solvent - Recrystallization (Hexane) or - Vacuum Distillation or - Column Chromatography Workup->Purification Extracted Product Product Final Product: This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Bromo-2-methylanisole (CAS: 14804-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methylanisole (CAS Number: 14804-31-0), a key chemical intermediate. This document consolidates essential physicochemical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly within pharmaceutical and agrochemical research and development.

Compound Overview

This compound, also known by synonyms such as 5-Bromo-2-methoxytoluene and 1-Bromo-4-methoxy-2-methylbenzene, is a brominated aromatic organic compound.[1][2] Its structure, featuring a benzene ring substituted with bromo, methyl, and methoxy groups, makes it a versatile building block in organic synthesis.[1] The presence of the bromine atom enhances its reactivity, rendering it particularly useful for forming new carbon-carbon and carbon-heteroatom bonds in cross-coupling reactions. Consequently, it serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Depending on purity and temperature, it appears as a white to pale yellow or cream-colored crystalline solid or powder.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14804-31-0[1][2][4]
Molecular Formula C₈H₉BrO[1][2][4]
Molecular Weight 201.06 g/mol [2][4]
Appearance White to cream or pale yellow crystals/powder[1][3]
Melting Point 66-69 °C[2][4]
Boiling Point 126-128 °C @ 10 Torr; 124-125 °C @ 25 mmHg[2][4]
Density 1.378 g/mL[4]
Refractive Index 1.535[4]
Solubility Moderately soluble in organic solvents; low in water[1]
InChI Key UDLRGQOHGYWLCS-UHFFFAOYSA-N[1][2]
Canonical SMILES COc1ccc(Br)cc1C[2]

Table 2: Spectroscopic Data References for this compound

Spectroscopic TechniqueAvailability / Reference
¹H NMR Spectrum available[4][5]
¹³C NMR Spectrum available[4]
Mass Spectrometry (MS) Spectrum available[5][6]
Infrared (IR) Spectroscopy Spectrum available[4][6]
Raman Spectroscopy Spectrum available[5]

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic bromination of its precursor, 2-methylanisole. The regioselectivity of the reaction is directed by the activating methoxy and methyl groups on the aromatic ring. Several methods have been reported, utilizing different brominating agents.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Brominating Agent cluster_process Process cluster_product Final Product Start 2-Methylanisole Reaction Electrophilic Aromatic Bromination Start->Reaction 1. Reagent e.g., N-Bromosuccinimide or Br₂ in Acetic Acid Reagent->Reaction 2. Workup Reaction Quenching & Extraction Reaction->Workup 3. Purification Recrystallization or Column Chromatography Workup->Purification 4. Product This compound Purification->Product 5.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a known synthesis method.[7]

  • Materials:

    • 2-methylanisole (24 g)

    • N-bromosuccinimide (NBS) (35 g)

    • Dibenzoyl peroxide (1.24 g)

    • Carbon tetrachloride (150 ml)

    • Hexane (for recrystallization)

  • Procedure:

    • Combine 24 g of 2-methylanisole, 35 g of N-bromosuccinimide, and 1.24 g of dibenzoyl peroxide in 150 ml of carbon tetrachloride in a round-bottom flask.

    • Heat the solution to boiling under reflux for 12 hours.

    • After the reaction period, cool the solution to room temperature.

    • Filter the cooled solution to remove succinimide byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting residue from hexane to yield this compound as a colorless solid.[7]

    • The reported yield for this method is approximately 18.6 g (47%).[7]

Experimental Protocol 2: Bromination using Bromine in Acetic Acid

This is a representative protocol for the bromination of activated aromatic compounds.[8]

  • Materials:

    • 2-methylanisole (10.0 g, 81.9 mmol)

    • Glacial acetic acid (70 ml total)

    • Bromine (13.1 g, 81.9 mmol)

    • Dichloromethane or other suitable extraction solvent

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylanisole (10.0 g) in glacial acetic acid (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of bromine (13.1 g) in glacial acetic acid (20 mL). Slowly add this solution dropwise to the stirred 2-methylanisole solution over 30 minutes, ensuring the internal temperature is maintained below 5 °C.[8]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until analysis (e.g., by TLC) indicates completion.

    • Pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with dichloromethane (3 x 50 mL).[8]

    • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove excess bromine), saturated aqueous sodium bicarbonate, and finally, brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[8]

Applications and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of the aryl bromide moiety, which readily participates in various cross-coupling reactions.

  • Pharmaceutical and Agrochemical Synthesis: It is frequently utilized in the synthesis pathways for new pharmaceuticals and agrochemicals.[1]

  • Cross-Coupling Reactions: The compound serves as a substrate in palladium-catalyzed reactions, such as Negishi coupling, for the α-arylation of sulfonamides.

  • Synthesis of Phenolic Compounds: It is a precursor for synthesizing substituted phenols, such as 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol.

The diagram below illustrates the role of this compound in a generalized Palladium-catalyzed cross-coupling reaction, a common application in modern organic synthesis.

Coupling_Reaction cluster_reaction Pd-Catalyzed Cross-Coupling A This compound (Aryl Halide) Catalyst Pd(0) Catalyst + Ligand A->Catalyst + B Organometallic Reagent (R-M) B->Catalyst + C Coupled Product (Aryl-R) D Metal Halide Salt (M-Br) Catalyst->C Forms C-C bond Catalyst->D

Caption: Role of this compound in a generic cross-coupling reaction.

Safety and Handling

According to safety data sheets, this compound is classified as a combustible solid. While some classifications state it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others indicate it may cause skin and serious eye irritation.[6][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (eyeshields). A dust mask (type N95, US) is also recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation. Avoid dust formation. Ensure adequate ventilation during use.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Fire-Fighting: Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can lead to the release of irritating gases and vapors.[10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Synthesis of 4-Bromo-2-methylanisole from 2-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Bromo-2-methylanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathway and experimental workflow.

Introduction

This compound, also known as 5-Bromo-2-methoxytoluene, is a brominated aromatic compound utilized in the synthesis of more complex molecules, often through cross-coupling reactions.[1][2] The strategic placement of the bromine atom on the aromatic ring makes it a valuable building block for creating novel compounds with potential therapeutic or biological activity.[2] This guide focuses on the direct bromination of the readily available starting material, 2-methylanisole.

Synthetic Pathways

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of 2-methylanisole. The methoxy (-OCH3) and methyl (-CH3) groups are ortho-, para-directing activators. Due to steric hindrance from the methyl group at the ortho position, bromination preferentially occurs at the para position, yielding this compound as the major product. Various brominating agents can be employed, with common methods utilizing molecular bromine or N-bromosuccinimide (NBS).

Caption: Reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Two primary methods for the synthesis of this compound are detailed below. The choice of method may depend on factors such as available reagents, desired purity, and reaction scale.

ParameterMethod 1: Bromine in Acetic AcidMethod 2: N-Bromosuccinimide (NBS)
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidCarbon Tetrachloride
Catalyst/Initiator NoneDibenzoyl Peroxide
Temperature 0 °C to 5 °CReflux
Reaction Time 30 minutes (addition)12 hours
Yield Not specified47%
Reference [2][3]

Experimental Protocols

Method 1: Bromination using Bromine in Glacial Acetic Acid

This protocol is a representative method for the bromination of activated aromatic compounds.[2]

Materials:

  • 2-methylanisole (10.0 g, 81.9 mmol)

  • Bromine (13.1 g, 81.9 mmol)

  • Glacial Acetic Acid (70 mL)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methylanisole in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in 20 mL of glacial acetic acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.[2]

  • After the addition is complete, pour the reaction mixture into 200 mL of ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.[2]

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method utilizes NBS as the bromine source and a radical initiator.[3]

Materials:

  • 2-methylanisole (24 g)

  • N-bromosuccinimide (35 g)

  • Dibenzoyl peroxide (1.24 g)

  • Carbon tetrachloride (150 mL)

  • Hexane

Procedure:

  • Combine 2-methylanisole, N-bromosuccinimide, and dibenzoyl peroxide in 150 mL of carbon tetrachloride in a suitable flask.

  • Heat the solution to boiling under reflux for 12 hours.[3]

  • After cooling, filter the solution and evaporate the filtrate.

  • Recrystallize the residue from hexane to obtain 18.6 g (47%) of this compound as a colorless solid.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start 2-methylanisole Reaction Add Brominating Agent (Br2 or NBS) in Solvent Start->Reaction Conditions Control Temperature and Reaction Time Reaction->Conditions Quench Quench Reaction (e.g., with ice-water) Conditions->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Thiosulfate, Bicarbonate, Brine) Extract->Wash Dry Dry with Anhydrous Salt (e.g., MgSO4) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization, Distillation, or Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, is typically a white to cream or pale yellow solid.[4]

PropertyValueReference
Molecular Formula C₈H₉BrO[5]
Molecular Weight 201.06 g/mol [5]
Melting Point 66-69 °C
Appearance White to cream or pale yellow crystals or powder[4]
CAS Number 14804-31-0[5]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, should be used to confirm the structure and purity of the synthesized compound.[6]

Conclusion

The synthesis of this compound from 2-methylanisole can be effectively achieved through electrophilic bromination. The choice between using molecular bromine or N-bromosuccinimide allows for flexibility based on laboratory safety protocols and reagent availability. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Spectroscopic Analysis of 4-Bromo-2-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methylanisole, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29d1HH-6
7.18dd1HH-5
6.68d1HH-3
3.84s3H-OCH₃
2.29s3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
156.4C-1
133.2C-5
131.6C-6
126.9C-2
112.7C-4
110.1C-3
55.4-OCH₃
16.2-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
1600-1585StrongAromatic C=C Stretch
1500-1400StrongAromatic C=C Stretch
1250StrongAryl-O Stretch (asymmetric)
1040StrongAryl-O Stretch (symmetric)
900-675StrongC-H Out-of-plane Bend
~550Medium-StrongC-Br Stretch
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
200/202High[M]⁺ (Molecular ion peak with bromine isotopes)
185/187Moderate[M-CH₃]⁺
157/159Moderate[M-CH₃-CO]⁺
129Low[M-Br]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.089 seconds

    • Sweep Width: 8223.68 Hz

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.087 seconds

    • Sweep Width: 24038.46 Hz

    • Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova). The processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal.

Instrumentation and Parameters:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.

Instrumentation and Parameters:

  • Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

  • Mass Range: 50-500 m/z.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution NMR Direct_Application Place on ATR Crystal (for IR) Sample->Direct_Application IR GC_Injection Inject into GC (for MS) Sample->GC_Injection MS NMR_Acquisition NMR Spectrometer Dissolution->NMR_Acquisition IR_Acquisition FT-IR Spectrometer Direct_Application->IR_Acquisition MS_Acquisition GC-MS System GC_Injection->MS_Acquisition NMR_Processing Fourier Transform Phase & Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction Peak Identification IR_Acquisition->IR_Processing MS_Processing Mass Spectrum Generation Fragmentation Analysis MS_Acquisition->MS_Processing Structure_Confirmation Confirmation of This compound Structure NMR_Processing->Structure_Confirmation IR_Processing->Structure_Confirmation MS_Processing->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methylanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-methylanisole, a crucial intermediate in the synthesis of various organic compounds. An understanding of its solubility profile is essential for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data is limited in publicly available literature, this document consolidates qualitative solubility information, key physicochemical properties, and detailed experimental protocols to enable researchers to determine precise solubility parameters.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. These properties are summarized in the table below.

PropertyValue
CAS Number 14804-31-0[1][2][3]
Molecular Formula C₈H₉BrO[4][5]
Molecular Weight 201.06 g/mol [1]
Appearance White to cream or pale yellow crystals or powder[6]
Melting Point 66-69 °C[1]
Boiling Point 126-128 °C at 10 Torr[7]
Form Solid[1]

Qualitative Solubility Profile

Based on its chemical structure—a substituted aromatic ring—this compound is characterized as a hydrophobic molecule with low polarity. The general principle of "like dissolves like" governs its solubility. It is reported to be moderately soluble in organic solvents and exhibits low solubility in water.[4][8] The expected qualitative solubility in a range of common organic solvents is outlined below.

SolventSolvent TypeExpected SolubilityRationale
Hexane, TolueneNonpolarSolubleFavorable interactions with the nonpolar aromatic ring and halogen substituent through London dispersion forces.
Dichloromethane, ChloroformHalogenatedSolubleSimilar polarity and ability to engage in dipole-dipole interactions.
Acetone, Ethyl AcetatePolar AproticSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-O bonds.
Ethanol, MethanolPolar ProticModerately SolubleThe methoxy group can act as a hydrogen bond acceptor, but the large hydrophobic portion of the molecule may limit high solubility.
WaterPolar ProticInsoluble/Low SolubilityThe large, nonpolar aromatic structure dominates, leading to poor interaction with highly polar water molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleOften used as a solvent for stock solutions of nonpolar to moderately polar compounds.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, direct experimental measurement is necessary. The following section details a standard gravimetric method for determining the solubility of this compound in a given organic solvent.

Gravimetric Method for Determining Solubility

This method involves preparing a saturated solution of the solute in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature bath or shaker

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. An excess is ensured when a visible amount of undissolved solid remains.

    • Place the sealed container in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded as solubility is temperature-dependent.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a chemically-resistant filter to remove any suspended solid particles.

  • Quantification of Dissolved Solute:

    • Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish or vial.

    • Record the total mass of the dish and the saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or using a vacuum oven can accelerate this process. Ensure the temperature is kept well below the boiling point of this compound to avoid loss of the solute.

    • Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant mass is obtained, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish containing the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution dispensed.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal the container and place in a constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw supernatant using a syringe with a filter D->E F Dispense filtered solution into a pre-weighed dish E->F G Evaporate the solvent F->G H Dry to a constant weight and record the final mass G->H I Calculate the mass of dissolved solute and solvent H->I J Determine solubility in desired units (e.g., g/100 mL) I->J

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, it is not typically involved in biological signaling pathways itself. Its relevance to drug development lies in its use as a building block for more complex, biologically active molecules. The logical relationship in its application is therefore a synthetic one.

G A This compound (Starting Material) B Organic Synthesis (e.g., Cross-Coupling Reaction) A->B C Purification (e.g., Crystallization, Chromatography) B->C D Biologically Active Molecule (e.g., Drug Candidate) C->D

Caption: Synthetic pathway from intermediate to active molecule.

References

The Versatility of 4-Bromo-2-methylanisole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-methylanisole, a readily available aromatic building block, has emerged as a valuable scaffold in the synthesis of complex molecules for medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions, a methoxy group, and a methyl group, allows for the strategic construction of diverse chemical entities with a range of biological activities. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors targeting critical signaling pathways in oncology.

Core Properties and Reactivity

This compound (CAS No: 14804-31-0) is a solid at room temperature with a melting point of 66-69 °C.[1][2] Its structure incorporates a bromine atom, which serves as a key handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular architectures.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14804-31-0[1][2]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Melting Point 66-69 °C[1][2]
Synonyms 5-Bromo-2-methoxytoluene[1]

Application in Kinase Inhibitor Synthesis: A Case Study of Ripretinib

A significant application of bromo-substituted phenyl derivatives, structurally related to this compound, is in the synthesis of targeted cancer therapeutics. A prime example is Ripretinib (DCC-2618), an FDA-approved kinase inhibitor for the treatment of advanced gastrointestinal stromal tumors (GIST).[6][7] Ripretinib functions as a switch-control tyrosine kinase inhibitor, broadly targeting mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA) .[1][8][9]

The core of Ripretinib features a substituted phenylurea moiety, which can be conceptually derived from a 4-bromo-aniline precursor. While a direct synthesis from this compound is not the primary disclosed route, the synthetic strategies employed for Ripretinib highlight the utility of the 4-bromo-phenyl scaffold in constructing such kinase inhibitors. A key intermediate in Ripretinib synthesis is N-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-N'-phenylurea.[6] The synthesis of a crucial precursor to this intermediate, a substituted phenylurea, demonstrates a practical application of a 4-bromo-aniline derivative.

Experimental Protocols

The following protocols are illustrative of the synthetic steps that could be employed to generate key intermediates for kinase inhibitors like Ripretinib, starting from a 4-bromo-aniline derivative.

Protocol 1: Synthesis of N-(4-bromo-2-fluorophenyl)-N'-phenylurea

This protocol describes the synthesis of a key urea intermediate.

Materials:

  • 4-bromo-2-fluoroaniline

  • Phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenyl isocyanate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure N-(4-bromo-2-fluorophenyl)-N'-phenylurea.

Protocol 2: Suzuki Cross-Coupling of a Bromo-Aryl Intermediate

This protocol provides a general method for the Suzuki cross-coupling of a bromo-aryl intermediate, a key step in building the complex core of many kinase inhibitors.

Materials:

  • N-(4-bromo-2-fluorophenyl)-N'-phenylurea (or a similar bromo-aryl substrate)

  • Arylboronic acid or ester (e.g., a pyridineboronic acid derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask, add the bromo-aryl substrate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.10 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Table 2: Biological Activity of Ripretinib

TargetIC₅₀ (nM)Cell Line/AssayReference(s)
Wild-type KIT 13Cell-based[9]
KIT exon 11 mutation 7Cell-based[9]
KIT exon 9 mutation 14Cell-based[9]
KIT exon 17 (D816V) mutation 6Cell-based[9]
Wild-type PDGFRA 24Cell-based[9]
PDGFRA D842V mutation 59Cell-based[9]

Signaling Pathways and Mechanism of Action

Ripretinib exerts its therapeutic effect by inhibiting the kinase activity of KIT and PDGFRA, which are receptor tyrosine kinases that play a crucial role in the development and progression of GIST.[1][8] Activating mutations in these receptors lead to constitutive kinase activity and uncontrolled cell proliferation and survival.

The primary signaling pathways downstream of KIT and PDGFRA include:

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • MAPK/ERK Pathway: Stimulates cell proliferation.

  • JAK/STAT Pathway: Involved in cell growth and differentiation.

Ripretinib, as a "switch-control" inhibitor, stabilizes the inactive conformation of the kinase, thereby blocking the downstream signaling cascades and inducing apoptosis in cancer cells.[1][9]

Ripretinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCF SCF/PDGF KIT_PDGFRA KIT / PDGFRA Receptor Tyrosine Kinase SCF->KIT_PDGFRA PI3K PI3K KIT_PDGFRA->PI3K RAS RAS KIT_PDGFRA->RAS JAK JAK KIT_PDGFRA->JAK Ripretinib Ripretinib Ripretinib->KIT_PDGFRA AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Mechanism of action of Ripretinib on KIT/PDGFRA signaling pathways.

Synthetic_Workflow Start 4-Bromo-2-fluoroaniline Step1 Urea Formation (Phenyl Isocyanate) Start->Step1 Intermediate1 N-(4-bromo-2-fluorophenyl) -N'-phenylurea Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic Acid) Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 FinalProduct Kinase Inhibitor (e.g., Ripretinib) Step3->FinalProduct

Caption: General synthetic workflow for kinase inhibitors from a bromo-aniline precursor.

Conclusion

This compound and its structural analogs are valuable and versatile building blocks in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of complex, biologically active molecules such as the kinase inhibitor Ripretinib. The presence of a bromine atom allows for the application of powerful cross-coupling methodologies, enabling the construction of diverse compound libraries for drug discovery programs. The case of Ripretinib underscores the importance of such halogenated aromatic scaffolds in the development of targeted therapies for diseases like cancer, by providing a key anchor point for the assembly of potent and selective inhibitors of critical signaling pathways. Further exploration of the chemical space accessible from this compound is likely to yield novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to the Commercial Availability and Suppliers of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key experimental protocols related to 4-Bromo-2-methylanisole (CAS No. 14804-31-0). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at a purity of 98% or higher. Major suppliers include Thermo Scientific Chemicals (formerly Alfa Aesar), Sigma-Aldrich (now part of MilliporeSigma), Fisher Scientific, and Santa Cruz Biotechnology. Additionally, a number of other specialized chemical providers and online marketplaces list this product.

The following table summarizes the commercial availability of this compound from prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

SupplierProduct Name/NumberPurityAvailable Quantities
Thermo Scientific Chemicals This compound, 98+%98+%10 g, 50 g[1][2]
Sigma-Aldrich This compound, 98% (523054)98%25 g
Fisher Scientific This compound, 98+%98+%Not specified[3]
Santa Cruz Biotechnology This compoundNot specifiedNot specified[4]
CP Lab Safety This compound, min 98%min 98%100 grams[5]
ChemicalBook This compoundVaries by supplier5mg to 1000g[6]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-methylanisole. Below are detailed methodologies based on established protocols.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) [7]

This protocol describes a free-radical bromination reaction.

  • Materials:

    • 2-methylanisole (24 g)

    • N-bromosuccinimide (NBS) (35 g)

    • Dibenzoyl peroxide (1.24 g)

    • Carbon tetrachloride (150 ml)

    • Hexane (for recrystallization)

  • Procedure:

    • A solution of 2-methylanisole, N-bromosuccinimide, and dibenzoyl peroxide in carbon tetrachloride is prepared.

    • The solution is heated to boiling under reflux for 12 hours.

    • After cooling, the solution is filtered.

    • The filtrate is evaporated to remove the solvent.

    • The resulting residue is recrystallized from hexane to yield this compound as a colorless solid.

Protocol 2: Bromination using Bromine in Acetic Acid [8]

This protocol represents a common method for the bromination of activated aromatic compounds.

  • Materials:

    • 2-methylanisole (10.0 g, 81.9 mmol)

    • Glacial acetic acid (70 mL total)

    • Bromine (13.1 g, 81.9 mmol)

    • Ice-water (200 mL)

    • Dichloromethane (for extraction)

    • Saturated aqueous sodium thiosulfate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-methylanisole in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G cluster_synthesis Synthesis Pathway of this compound start 2-Methylanisole reagent Brominating Agent (e.g., NBS or Br2) start->reagent Reaction product This compound reagent->product Bromination

Caption: A simplified diagram illustrating the synthesis of this compound.

G cluster_workflow General Experimental Workflow for Bromination A Dissolve 2-Methylanisole in Solvent B Cool Reaction Mixture A->B C Add Brominating Agent B->C D Reaction (Stirring) C->D E Work-up (Quenching, Extraction, Washing) D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: This compound F->G

Caption: A flowchart of the general experimental workflow for the bromination of 2-methylanisole.

References

Safety and Handling Precautions for 4-Bromo-2-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromo-2-methylanisole (CAS No. 14804-31-0). The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, and emergency measures to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a brominated aromatic compound.[1] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[1][2][3][4]
Molecular Weight 201.06 g/mol [2][4][5][6]
Appearance White to cream or pale yellow solid crystalline powder[3][7]
Melting Point 66 - 69 °C / 150.8 - 156.2 °F[2][5][7]
Boiling Point 126 - 128 °C @ 10 Torr[2]
Flash Point No information available/Not applicable[5][7]
Solubility Moderately soluble in organic solvents, low solubility in water[1]
CAS Number 14804-31-0[1][2][3][4][5][7]

Toxicological Information and Hazard Identification

While some safety data sheets suggest that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate potential hazards.[7] It is prudent to handle this chemical with care, assuming it may cause skin and eye irritation.

Hazard Classification (GHS)CategoryStatementSource(s)
Skin Corrosion/Irritation 2Causes skin irritation[6][8]
Serious Eye Damage/Eye Irritation 2ACauses serious eye irritation[6][8]
Specific Target Organ Toxicity (Single Exposure) 3May cause respiratory irritation[6][8]

Acute Toxicity: Information on acute toxicity is limited.[7]

Carcinogenicity: There is no information available to indicate that this compound is a carcinogen.[7]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work in a well-ventilated area. Use of a chemical fume hood is recommended for all procedures involving this compound.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[7] For large-scale operations or in situations with potential for aerosolization, a NIOSH/MSHA approved respirator may be necessary.[10]

General Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not ingest or inhale.[7]

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from heat and sources of ignition.[7]

Experimental Protocols: Risk Assessment Workflow

The following diagram illustrates a logical workflow for risk assessment and control when working with this compound.

RiskAssessmentWorkflow cluster_Plan Planning Phase cluster_Control Control Measures cluster_Execute Execution & Response A Identify Hazards (Skin/Eye Irritant, Inhalation) B Assess Risks (Exposure potential, Severity) A->B C Implement Engineering Controls (Fume Hood) B->C D Select & Use PPE (Goggles, Gloves, Lab Coat) C->D E Establish Safe Work Practices (Hygiene, Storage) D->E F Perform Experiment E->F G Monitor for Exposure F->G H Emergency Response (First Aid, Spill Control) G->H If Exposure Occurs

Caption: Risk assessment and control workflow for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[7]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][10][12]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[7][10][12]

Fire and Explosion Hazards

HazardDetailsSource(s)
Flammability Combustible solid.[5]
Suitable Extinguishing Media Use water spray, carbon dioxide (CO2), dry powder, or foam.[11]
Unsuitable Extinguishing Media Do not use a heavy water stream.[11]
Hazardous Combustion Products May produce carbon monoxide, carbon dioxide, and hydrogen bromide upon combustion.[9]
Firefighter Protective Equipment As in any fire, wear self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[7]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

  • Environmental Precautions: Should not be released into the environment.[7]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-2-methylanisole with various arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol outlines optimized reaction conditions, reagent selection, and a step-by-step experimental procedure. Additionally, representative data is presented to guide researchers in achieving high yields and purity for a range of substituted biaryl products.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it a highly versatile and widely adopted method in drug discovery and development.[1][6] this compound is a valuable building block, and its efficient coupling provides access to a diverse range of 2-methyl-4-biaryl anisole derivatives, which are scaffolds of interest in medicinal chemistry. This protocol details a reliable method for this transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes optimized conditions derived from studies on similar aryl bromides, which serve as a strong starting point for the coupling of this compound.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A common and effective catalyst for a wide range of substrates. Other catalysts like PdCl₂(dppf) or Pd(OAc)₂ with a phosphine ligand can also be effective.[2]
Catalyst Loading 1-5 mol%Higher loading may be necessary for less reactive arylboronic acids.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide.
Base K₂CO₃ or K₃PO₄Inorganic bases are generally effective.[7][8] K₃PO₄ is a stronger base and can be beneficial for challenging couplings.[6]
Base Amount 2.0 - 3.0 equivalentsAn adequate amount of base is crucial for the transmetalation step.[5]
Solvent System Toluene/Ethanol/H₂O, Dioxane/H₂O, or DMF/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[7]
Temperature 70 - 100 °CThe optimal temperature can vary depending on the reactivity of the substrates and the solvent used.[6][7]
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or GC/LC-MS.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add the solvent mixture, for example, toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Data

The following table presents expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on the protocol described above. These values are illustrative and actual yields may vary depending on the specific substrate and reaction scale.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Methyl-4-phenylanisole85 - 95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methylanisole80 - 90
33-Tolylboronic acid2-Methyl-4-(m-tolyl)anisole82 - 92
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-methylanisole75 - 85
52-Naphthylboronic acid2-Methyl-4-(naphthalen-2-yl)anisole78 - 88

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow A Reactant & Reagent Preparation (this compound, Arylboronic acid, Base, Catalyst) B Reaction Setup (Combine in flask, add solvent) A->B Weigh & Add C Inert Atmosphere (Purge with N2 or Ar) B->C Seal D Heating & Stirring (80-90 °C) C->D Heat E Reaction Monitoring (TLC, GC/LC-MS) D->E Monitor F Workup (Extraction & Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G Crude Product H Characterization (NMR, MS) G->H Purified Product I Pure Product H->I Confirm Structure

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination.
Insufficiently anhydrous conditions (if required by specific catalyst)Ensure solvents are dry and the reaction is performed under a strict inert atmosphere.
Poor quality baseUse a freshly opened or properly stored base.
Formation of homocoupled product (boronic acid dimer) Reaction temperature too highLower the reaction temperature.
Oxygen present in the reactionEnsure the system is thoroughly purged with an inert gas.
Debromination of starting material Presence of reducing agentsEnsure all reagents and solvents are pure.
Reaction conditions too harshTry a milder base or lower the reaction temperature.
Difficulty in purification Close polarity of product and impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and high-yielding reaction that provides access to a wide array of valuable biaryl compounds. By following the optimized protocol and considering the troubleshooting guide provided, researchers can reliably synthesize these target molecules for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Formation of (4-Methoxy-3-methylphenyl)magnesium Bromide from 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful and versatile organometallic compounds that are indispensable in organic synthesis for the formation of carbon-carbon bonds. The synthesis of (4-methoxy-3-methylphenyl)magnesium bromide, a substituted aryl Grignard reagent, from 4-Bromo-2-methylanisole provides a valuable intermediate for introducing the 4-methoxy-3-methylphenyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its electronic and steric properties, which can influence the biological activity and physical characteristics of the target compounds.

These application notes provide a detailed protocol for the preparation of (4-methoxy-3-methylphenyl)magnesium bromide, a summary of the key reaction parameters, and potential applications in drug development. The successful formation of this Grignard reagent is highly dependent on stringent anhydrous conditions to prevent the quenching of the highly reactive organomagnesium species.

Key Reaction Parameters and Data

The formation of (4-methoxy-3-methylphenyl)magnesium bromide is a classic Grignard reaction. The following table summarizes the key quantitative data and reaction parameters. Yields are typically high, provided that anhydrous conditions are strictly maintained.

ParameterValueNotes
Reactants
This compound1.0 equivalentStarting aryl bromide.
Magnesium Turnings1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.5 M solutionTHF is crucial for solvating and stabilizing the Grignard reagent. Diethyl ether can also be used.
Initiator
Iodine (I₂)1-2 small crystalsUsed to activate the magnesium surface by removing the passivating oxide layer.
1,2-DibromoethaneA few dropsAn alternative initiator that reacts with magnesium to expose a fresh metal surface.
Reaction Conditions
TemperatureRoom temperature to gentle reflux (~66°C for THF)The reaction is exothermic and may initiate at room temperature. Gentle heating might be required to start or maintain the reaction.
Reaction Time1 - 3 hoursMonitored by the consumption of magnesium turnings.
Expected Yield 85 - 95%Yields are highly dependent on the purity of reagents and the exclusion of moisture.

Experimental Protocol

This protocol details the laboratory-scale synthesis of (4-methoxy-3-methylphenyl)magnesium bromide.

Materials:

  • This compound (CAS: 14804-31-0)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystals

  • Inert gas (Argon or Nitrogen)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing calcium chloride or silica gel), a dropping funnel, and an inlet for inert gas.

    • Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the cooled flask.

    • Add one or two small crystals of iodine. The flask can be gently warmed with a heat gun under the inert gas flow until the purple vapor of iodine is observed, which helps to activate the magnesium surface.

    • Allow the flask to cool to room temperature.

  • Initiation of Grignard Reaction:

    • Add enough anhydrous THF to the flask to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is initiated when a slight turbidity, a gentle refluxing of the solvent, and the disappearance of the iodine color are observed. If the reaction does not start, gentle warming with a heating mantle or sonication in an ultrasonic bath may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling. If necessary, the flask can be cooled in a water bath.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain a reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

    • The resulting dark grey to brownish, cloudy solution is the (4-methoxy-3-methylphenyl)magnesium bromide Grignard reagent. It is typically used immediately in a subsequent reaction.

Visualizing the Workflow

The following diagram illustrates the key steps in the formation of the Grignard reagent.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Flame-dry glassware under inert atmosphere add_mg Add Mg turnings and Iodine start->add_mg add_thf Add anhydrous THF add_mg->add_thf initiation Initiate reaction with a small amount of bromide solution add_thf->initiation prep_bromide Prepare this compound in THF prep_bromide->initiation addition Dropwise addition of remaining bromide solution initiation->addition reflux Stir and reflux until Mg is consumed addition->reflux grignard (4-methoxy-3-methylphenyl)magnesium bromide solution reflux->grignard

Caption: Experimental workflow for the synthesis of (4-methoxy-3-methylphenyl)magnesium bromide.

Applications in Drug Development and Organic Synthesis

The (4-methoxy-3-methylphenyl)magnesium bromide reagent is a versatile building block for the synthesis of complex organic molecules. Its applications are analogous to those of other aryl Grignard reagents and are particularly relevant in drug discovery and development.

  • Introduction of the 4-methoxy-3-methylphenyl Moiety: This group can be incorporated into lead compounds to probe structure-activity relationships (SAR). The methoxy and methyl substituents can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Synthesis of Substituted Biaryls: The Grignard reagent can participate in cross-coupling reactions (e.g., Kumada coupling) with various aryl halides in the presence of a suitable catalyst to form biaryl structures, which are common motifs in pharmaceuticals.

  • Formation of Tertiary Alcohols and Ketones: As a strong nucleophile, it readily reacts with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of complex alcohols and ketones that can be further elaborated into drug candidates. For instance, the related 4-methoxyphenylmagnesium bromide has been used to synthesize tubulin polymerization inhibitors.

  • Synthesis of Natural Products: Aryl Grignard reagents are key intermediates in the total synthesis of complex natural products. For example, 4-methoxyphenylmagnesium bromide has been utilized in the total synthesis of (−)-centrolobine.

By providing a reactive nucleophilic carbon source, (4-methoxy-3-methylphenyl)magnesium bromide enables the construction of intricate molecular architectures, making it a valuable tool for medicinal chemists and synthetic organic chemists.

Application Notes and Protocols: Synthesis of Biaryl Compounds Using 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of biaryl compounds using 4-Bromo-2-methylanisole as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This document outlines protocols for common cross-coupling reactions, presents quantitative data for reaction optimization, and discusses the applications of the resulting biaryl products.

Introduction to Biaryl Synthesis via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is a valuable starting material in these reactions due to the reactivity of the aryl-bromide bond. The methyl and methoxy substituents on the aromatic ring can influence the electronic and steric properties of the molecule, affecting reaction outcomes and providing a handle for further functionalization. The most common cross-coupling reactions for this purpose are the Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used cross-coupling method that involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling of this compound and Analogs
EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd/Fe₃O₄/Charcoal (0.1)K₂CO₃H₂O/EtOH80199
24-BromoanisolePhenylboronic acidPd-bpydc-NdK₂CO₃H₂O/EtOH802495
34-Bromoanisole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
44-Bromo-2,5-dimethoxyphenyl-boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O901292
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
62-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)K₂CO₃1,4-Dioxane/H₂O80-120-95

Data for 4-bromoanisole and other analogs are included to provide a baseline for reaction optimization with this compound.

Suzuki_Miyaura_Coupling sub This compound + Arylboronic Acid product 2-Methyl-4-biarylanisole sub->product Suzuki-Miyaura Coupling cat Pd(0) Catalyst + Base reagents Solvent Heat

Figure 1: General scheme for Suzuki-Miyaura coupling.

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex.[2][3] Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and tolerant of many functional groups.[2][3] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[2]

General Experimental Protocol: Stille Coupling of this compound

A general procedure for the Stille coupling of this compound with an organostannane is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a ligand if necessary (e.g., AsPh₃, P(2-furyl)₃), and a solvent (e.g., THF, DMF, NMP).

  • Reagent Addition: Add this compound (1.0 equiv.) and the organostannane (1.0-1.2 equiv.).

  • Reaction: Heat the mixture to the required temperature (typically 50-100 °C) and stir for the specified time.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin fluoride byproduct. Filter the mixture through celite.

  • Purification: Extract the filtrate with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Quantitative Data: Stille Coupling of Aryl Bromides
EntryAryl HalideOrganostannaneCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneTributyl(vinyl)stannanePd(PPh₃)₄ (2)-THF601890
24-BromoacetophenoneTributyl(phenyl)stannanePd(PPh₃)₄ (2)-Toluene1002485
31-Bromo-4-nitrobenzeneTributyl(furan-2-yl)stannanePd₂(dba)₃ (1)P(2-furyl)₃NMP250.593
44-BromoanisoleTributyl(phenyl)stannanePd(OAc)₂ (2)DABCODMF1001288
5BromobenzeneTributyl(thiophen-2-yl)stannanePdCl₂(PPh₃)₂ (2)-Toluene1101691

This data for various aryl bromides can guide the optimization of Stille couplings with this compound.

Stille_Coupling_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)L2-Br oa->pd2_aryl Ar-Br tm Transmetalation pd2_aryl->tm pd2_biaryl Ar-Pd(II)L2-Ar' tm->pd2_biaryl Ar'-SnR3 pd2_biaryl->pd0 re Reductive Elimination pd2_biaryl->re product Ar-Ar' re->product

Figure 2: Catalytic cycle of the Stille coupling reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] It is a valuable tool for the arylation of alkenes. A base is required to regenerate the active palladium(0) catalyst.

General Experimental Protocol: Mizoroki-Heck Reaction of this compound

A general procedure for the Mizoroki-Heck reaction of this compound with an alkene is as follows:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, PdCl₂; 1-5 mol%), a ligand if needed (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, NaOAc).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Mizoroki-Heck Reaction of 4-Bromoanisole
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleStyrenePd(OAc)₂ (1)Et₃NDMF1002485
24-BromoanisoleMethyl acrylatePd(OAc)₂ (0.5)K₂CO₃DMA1404079
34-BromoanisoleEthyl acrylateNi-Pd bimetallic (1)Et₃NToluene120295
4IodobenzeneStyrenePdCl₂ (cat.)KOAcMeOH120--
5BromobenzeneStyrenePd(OAc)₂ (cat.)K₂CO₃DMF/H₂O1201270-80

Data for 4-bromoanisole provides a useful reference for planning reactions with this compound.

Heck_Workflow start Start setup Combine Reactants: This compound, Alkene, Pd Catalyst, Base, Solvent start->setup heat Heat Reaction (80-140 °C) setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up: Quench, Extract monitor->workup purify Purify Product (Chromatography) workup->purify end End purify->end

Figure 3: General experimental workflow for the Heck reaction.

Applications of Biaryl Compounds Derived from this compound

Biaryl motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The 2-methyl-4-biarylanisole core synthesized from this compound can serve as a key intermediate for various applications:

  • Drug Discovery: Many biphenyl compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of 2-methyl-4-biarylanisoles can be fine-tuned to optimize interactions with biological targets. For instance, biphenyl-4-carboxylic acid derivatives have been investigated as inhibitors of tubulin polymerization for cancer therapy.

  • Agrochemicals: The biaryl structure is a common feature in herbicides and fungicides. The lipophilicity and conformational flexibility of these molecules can be modulated by the substituents on the aryl rings.

  • Materials Science: Biaryl compounds are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. The extended π-conjugation in biaryl systems imparts desirable electronic and photophysical properties.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a diverse range of biaryl compounds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions provide reliable and adaptable methods for this transformation. The choice of reaction depends on factors such as the availability of starting materials, functional group tolerance, and considerations regarding the toxicity and disposal of reagents. The resulting 2-methyl-4-biarylanisole derivatives are important intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials. The provided protocols and data serve as a guide for researchers to design and optimize their synthetic strategies.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance for various functional groups.[4] The reaction facilitates the coupling of aryl halides or pseudohalides with a diverse range of primary and secondary amines.[3]

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 4-Bromo-2-methylanisole, an electron-rich aryl bromide. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield in the amination of such substrates.

Principle of the Reaction

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-defined steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1][5]

The selection of a suitable phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps, particularly with electron-rich aryl halides.

Reaction Conditions

The successful amination of this compound hinges on the careful selection of reaction parameters. Below is a summary of commonly employed conditions for the Buchwald-Hartwig amination of electron-rich aryl bromides.

ParameterComponentRecommended Reagents/ConditionsRationale/Notes
Palladium Precursor CatalystPd(OAc)₂, Pd₂(dba)₃These are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[6]
Ligand Catalyst System ComponentXantphos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are generally preferred for electron-rich aryl bromides to promote efficient oxidative addition and reductive elimination.[7]
Base ActivatorNaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can influence the reaction rate and functional group tolerance.[5]
Solvent Reaction MediumToluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[8]
Temperature Reaction Condition80-110 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.[8]
Atmosphere Reaction EnvironmentInert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, necessitating an inert atmosphere.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine aryl bromide, amine, base, Pd precursor, and ligand in a dry flask inert Establish inert atmosphere (Argon or Nitrogen) setup->inert solvent Add anhydrous, degassed solvent inert->solvent heat Heat the reaction mixture (e.g., 80-110 °C) with stirring solvent->heat monitor Monitor reaction progress (TLC, LC-MS, or GC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter extract Perform aqueous work-up filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Representative Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine. The specific amounts and reaction time may require optimization for different amine coupling partners.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the amine (1.1 - 1.2 eq) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Logical Relationship of Reaction Components

The interplay between the key components of the Buchwald-Hartwig amination is crucial for a successful transformation.

Reaction_Components Interplay of Buchwald-Hartwig Reaction Components cluster_catalyst Catalytic System ArylBromide This compound (Aryl Halide) Product N-Aryl Amine (Product) ArylBromide->Product Amine Amine (Nucleophile) Amine->Product Pd Palladium Precursor (e.g., Pd(OAc)₂) Pd->Product catalyzes Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product facilitates Base Base (e.g., NaOt-Bu) Base->Product enables

Caption: Key components and their roles in the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl amines from this compound. The success of this reaction is highly dependent on the judicious choice of the palladium precursor, phosphine ligand, base, and solvent. The provided protocol offers a robust starting point for the development of specific applications in research and drug development. Optimization of the reaction conditions for each specific amine substrate is recommended to achieve the highest possible yields and purity.

References

Application of 4-Bromo-2-methylanisole in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylanisole is a versatile aromatic building block crucial in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group, allows for regioselective functionalization through various cross-coupling reactions. This enables the construction of molecular scaffolds found in a range of therapeutic agents, including those targeting kinases and nuclear receptors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a handle for the introduction of various aryl, heteroaryl, and amine moieties, which are prevalent in druglike molecules.

Key Reaction Types:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is fundamental for the synthesis of biaryl and heteroaryl structures.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a powerful method for the synthesis of arylamines and N-heterocycles.

Application Example 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

Biaryl scaffolds are present in numerous pharmaceuticals, acting as inhibitors for enzymes such as kinases or as ligands for receptors. The Suzuki-Miyaura coupling provides a direct and efficient method for their synthesis.

Synthesis of 4'-Methoxy-3'-methylbiphenyl-4-carboxylic acid

This biphenyl derivative serves as a valuable intermediate for the synthesis of various biologically active molecules.

Reaction Scheme:

Suzuki_Coupling This compound This compound Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O This compound->Catalyst + 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic_acid->Catalyst + Product 4'-Methoxy-3'-methylbiphenyl- 4-carboxylic acid Catalyst->Product

Suzuki-Miyaura coupling for a biaryl intermediate.
Quantitative Data

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compound4-Carboxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)10012~85-95>98

Note: Yields and purity are representative and can vary based on reaction scale and purification method.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl carboxylic acid.

Application Example 2: Synthesis of an N-Arylpyrrolidine Intermediate via Buchwald-Hartwig Amination

N-arylpyrrolidines are common structural motifs in central nervous system (CNS) active drugs and other therapeutic agents. The Buchwald-Hartwig amination offers a direct route to these valuable intermediates.

Synthesis of 1-(4-Methoxy-3-methylphenyl)pyrrolidine

This compound can serve as a precursor for more complex molecules, including potential REV-ERB agonists. While the direct synthesis of SR9009 from this compound is not explicitly detailed in the literature, the synthesis of similar N-arylpyrrolidine cores is a well-established application of the Buchwald-Hartwig reaction.

Reaction Scheme:

Buchwald_Hartwig This compound This compound Catalyst Pd2(dba)3 / Xantphos NaOtBu, Toluene This compound->Catalyst + Pyrrolidine Pyrrolidine Pyrrolidine->Catalyst + Product 1-(4-Methoxy-3-methylphenyl)pyrrolidine Catalyst->Product

Buchwald-Hartwig amination for an N-arylpyrrolidine.
Quantitative Data

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compoundPyrrolidinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)NaOᵗBuToluene10016~70-85>97

Note: Yields and purity are representative and can vary based on the specific reaction conditions and purification.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and pyrrolidine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the N-arylpyrrolidine.

Experimental Workflows

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reaction cluster_3 Work-up & Purification Setup Combine this compound, boronic acid, base, and Pd catalyst in Schlenk flask Inert Evacuate and backfill with Argon/Nitrogen (3x) Setup->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat with stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, dilute, and perform aqueous wash Monitor->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify

General workflow for Suzuki-Miyaura coupling.
General Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_0 Reaction Setup (Inert) cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification Setup Combine Pd catalyst, ligand, and base in Schlenk tube under inert atmosphere AddReagents Add solvent, this compound, and amine via syringe Setup->AddReagents Heat Seal and heat with stirring AddReagents->Heat Monitor Monitor by GC-MS/LC-MS Heat->Monitor Workup Cool, quench, and extract with organic solvent Monitor->Workup Purify Wash, dry, concentrate, and purify by column chromatography Workup->Purify

General workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse and complex molecular architectures. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug discovery and development, enabling the rapid generation of novel compounds for biological screening and lead optimization.

Application Notes and Protocols: Lithiation of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the lithiation of 4-Bromo-2-methylanisole. This reaction is a crucial step in organic synthesis, allowing for the introduction of various functional groups at the 4-position of the anisole ring through a lithium-halogen exchange. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles. The following protocol is based on established procedures for the lithiation of similar aromatic bromides and emphasizes safe laboratory practices when handling pyrophoric reagents.[1][2][3]

Reaction Scheme

The overall transformation involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), to form the corresponding aryllithium species. This intermediate is then typically quenched with an electrophile (E+) to yield the desired substituted product.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound Aryllithium Intermediate Product 4-Bromo-2-methylanisole_img 4-Bromo-2-methylanisole_name This compound Product_name 4-E-2-methylanisole 4-Bromo-2-methylanisole_name->Product_name n-BuLi, Electrophile nBuLi 1. n-BuLi, THF, -78 °C Electrophile 2. Electrophile (E+) Product_img

Caption: General reaction scheme for the lithiation of this compound and subsequent reaction with an electrophile.

Experimental Protocol

This protocol details the lithiation of this compound using n-butyllithium followed by quenching with a generic electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)[4]

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzophenone, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations[2]

  • Round-bottom flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Syringes and needles, oven-dried

  • Septa

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

Safety Precautions:

  • Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air and moisture.[1][6] All manipulations must be performed under an inert atmosphere (argon or nitrogen).[2]

  • Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[3]

  • Perform the reaction in a well-ventilated fume hood and have a Class D fire extinguisher readily available.[3]

  • Quench any residual organolithium reagent slowly and carefully with a suitable quenching agent like isopropanol or dry ice.[2][3]

Procedure:
  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

    • Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.2 M solution) in the flask.

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.[7]

    • Slowly add n-BuLi (typically 1.1-1.2 eq) dropwise to the stirred solution via syringe over a period of 15-20 minutes. Maintain the internal temperature below -70 °C during the addition.[7]

    • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may result in a color change or the formation of a precipitate.

  • Electrophilic Quench:

    • Prepare a solution of the chosen electrophile (1.2-1.5 eq) in anhydrous THF.

    • Add the electrophile solution dropwise to the aryllithium solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

    • Transfer the mixture to a separatory funnel and add water and diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).[5][7]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5][7]

    • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude product can be purified by an appropriate method, such as flash column chromatography on silica gel. The choice of eluent will depend on the nature of the product.

Data Presentation

The following table summarizes the typical quantitative data for the lithiation of a bromo-anisole derivative, which can be used as a guideline for the lithiation of this compound.

ParameterValueReference / Notes
SubstrateThis compound
Lithiating Agentn-Butyllithium (n-BuLi)tert-Butyllithium (t-BuLi) can also be used.[6][8]
Equivalents of n-BuLi1.1 - 1.2 eqAn excess is used to ensure complete consumption of the starting material.
SolventAnhydrous Tetrahydrofuran (THF)Diethyl ether can also be used.[5]
Reaction Temperature-78 °CEssential for preventing side reactions and decomposition of the organolithium intermediate.[7]
Lithiation Time1 - 2 hoursReaction progress can be monitored by TLC or GC-MS of quenched aliquots.
ElectrophileVariable (e.g., DMF, Benzophenone)The choice of electrophile determines the final product.
Equivalents of Electrophile1.2 - 1.5 eqAn excess is typically used to ensure complete trapping of the aryllithium species.
Quenching AgentSaturated aq. NH₄ClA proton source to quench any remaining organolithium species.[7]
Typical Yield70 - 95%Yield is highly dependent on the specific electrophile used and the purity of reagents and solvents.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the lithiation of this compound.

experimental_workflow Experimental Workflow for Lithiation cluster_setup 1. Reaction Setup cluster_lithiation 2. Lithiation cluster_quench 3. Electrophilic Quench cluster_workup 4. Work-up & Purification A Flame-dry glassware under vacuum B Add this compound and anhydrous THF A->B C Establish inert atmosphere (Ar/N2) B->C D Cool solution to -78 °C C->D E Slowly add n-BuLi D->E F Stir at -78 °C for 1-2 hours E->F G Add electrophile solution at -78 °C F->G H Stir and warm to room temperature G->H I Quench with sat. aq. NH4Cl H->I J Liquid-liquid extraction I->J K Dry organic layer and concentrate J->K L Purify by column chromatography K->L

Caption: Workflow diagram for the lithiation of this compound.

References

Application Notes and Protocols: 4-Bromo-2-methylanisole as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Bromo-2-methylanisole as a versatile precursor for the synthesis of valuable organometallic reagents, specifically Grignard and organolithium reagents. These reagents serve as powerful nucleophilic intermediates for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis and crucial for the development of new pharmaceutical agents and functional materials.

Introduction

This compound is an aromatic compound featuring a bromine atom that can be readily converted into a metal-carbon bond, thereby reversing its polarity from an electrophilic to a highly nucleophilic center. This transformation allows for the formation of (4-methoxy-3-methylphenyl)magnesium bromide and 4-methoxy-3-methylphenyllithium. These organometallic intermediates are highly reactive and can participate in a variety of chemical transformations, including nucleophilic addition to carbonyl compounds and transition metal-catalyzed cross-coupling reactions.

I. Synthesis of (4-methoxy-3-methylphenyl)magnesium bromide

The preparation of Grignard reagents from aryl bromides is a well-established and reliable method. The following protocol outlines a general procedure for the synthesis of (4-methoxy-3-methylphenyl)magnesium bromide.

Experimental Protocol:

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-neck flask. Briefly flame-dry the flask under vacuum and backfill with inert gas. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings.

  • Reaction: The reaction is initiated by gentle heating with a heat gun or by the addition of the iodine crystal, which will be indicated by a color change and gentle refluxing of the solvent.

  • Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.

Quantitative Data (Representative):

ParameterValueReference
Yield Typically >85%General Grignard Reaction Knowledge
Concentration 0.5 - 1.0 M in THFGeneral Grignard Reaction Knowledge

Diagram of the Experimental Workflow:

Grignard_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Assemble_Hot Assemble under Inert Gas Dry_Glassware->Assemble_Hot Activate_Mg Activate Mg Turnings (1.2 eq) with I₂ Add_Substrate Add this compound (1.0 eq) in THF Activate_Mg->Add_Substrate Initiate Initiate Reaction (Gentle Heating) Add_Substrate->Initiate Dropwise_Addition Dropwise Addition of Substrate Solution Initiate->Dropwise_Addition Reflux Maintain Gentle Reflux Dropwise_Addition->Reflux Stir Stir until Mg is Consumed Reflux->Stir Grignard_Reagent (4-methoxy-3-methylphenyl)magnesium bromide Solution in THF Stir->Grignard_Reagent

Caption: Workflow for Grignard Reagent Synthesis.

II. Synthesis of 4-methoxy-3-methylphenyllithium

Organolithium reagents are generally more reactive than their Grignard counterparts and are often prepared via lithium-halogen exchange at low temperatures.

Experimental Protocol:

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk flask or three-neck round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Magnetic stirrer

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the organolithium reagent is typically rapid at this temperature.[1]

  • Use: The resulting solution of 4-methoxy-3-methylphenyllithium is ready for immediate use in subsequent reactions.

Quantitative Data (Representative):

ParameterValueReference
Yield Typically >90%General Lithium-Halogen Exchange Knowledge
Reaction Temperature -78 °C[1]
Reaction Time 1-2 hours[1]

Diagram of the Reaction Pathway:

Organolithium_Synthesis Start This compound Product 4-methoxy-3-methylphenyllithium Start->Product Lithium-Halogen Exchange Reagent n-Butyllithium (n-BuLi) -78 °C, THF or Et₂O Byproduct n-Butyl Bromide Product->Byproduct +

Caption: Synthesis of 4-methoxy-3-methylphenyllithium.

III. Applications in Carbon-Carbon Bond Formation

A. Nucleophilic Addition to Carbonyls

Both the Grignard and organolithium reagents derived from this compound are excellent nucleophiles for addition to aldehydes and ketones, leading to the formation of secondary and tertiary alcohols, respectively.

General Experimental Protocol (using Grignard Reagent):

  • Cool the prepared solution of (4-methoxy-3-methylphenyl)magnesium bromide to 0 °C.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reactions and Expected Products:

ElectrophileOrganometallic ReagentProductExpected Yield
Benzaldehyde(4-methoxy-3-methylphenyl)magnesium bromide(4-methoxy-3-methylphenyl)(phenyl)methanolHigh
Cyclohexanone4-methoxy-3-methylphenyllithium1-(4-methoxy-3-methylphenyl)cyclohexan-1-olHigh
B. Transition Metal-Catalyzed Cross-Coupling Reactions

The organometallic reagents derived from this compound can be employed in powerful cross-coupling reactions to form biaryl structures and other conjugated systems.

1. Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[2]

General Experimental Protocol:

  • To a solution of the organic halide (e.g., vinyl bromide, 1.0 equivalent) and the catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in anhydrous THF, add the prepared solution of (4-methoxy-3-methylphenyl)magnesium bromide (1.1-1.5 equivalents) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up and purify the product by column chromatography.

2. Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[3] In this context, this compound itself can be directly used as the aryl halide partner.

General Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 equivalent), a boronic acid or ester (e.g., phenylboronic acid, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Coupling Reactions (Representative):

Coupling ReactionReactantsCatalystBaseSolventYield
Kumada (4-methoxy-3-methylphenyl)magnesium bromide + Vinyl BromidePd(PPh₃)₄-THFGood to Excellent
Suzuki This compound + Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OGood to Excellent[4]

Diagram of Cross-Coupling Pathways:

Coupling_Reactions cluster_grignard From Grignard Reagent cluster_suzuki Direct Coupling Grignard (4-methoxy-3-methylphenyl)magnesium bromide Kumada_Product Coupled Product Grignard->Kumada_Product Kumada Coupling [Pd] or [Ni] catalyst Vinyl_Halide Vinyl Halide Vinyl_Halide->Kumada_Product Aryl_Bromide This compound Suzuki_Product Biaryl/Styrenyl Product Aryl_Bromide->Suzuki_Product Suzuki Coupling [Pd] catalyst, Base Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Suzuki_Product

Caption: Cross-Coupling Reaction Pathways.

Conclusion

This compound is a readily available and highly useful precursor for the generation of (4-methoxy-3-methylphenyl)magnesium bromide and 4-methoxy-3-methylphenyllithium. These organometallic reagents are key intermediates in a wide array of synthetic transformations, enabling the construction of complex molecular architectures. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of these reagents in their synthetic endeavors. As with all organometallic reagents, these reactions are sensitive to moisture and air, and appropriate precautions for handling such compounds should be strictly followed.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Bromo-2-methylanisole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-methylanisole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using the sterically hindered and electron-rich this compound in Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often due to a combination of steric hindrance and electronic effects. The ortho-methyl group can impede the approach of the palladium catalyst, slowing down the oxidative addition and reductive elimination steps. Additionally, the electron-donating methoxy group can decrease the reactivity of the aryl bromide towards oxidative addition. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard catalysts may be inefficient. Bulky, electron-rich phosphine ligands are often necessary to overcome steric hindrance and promote the catalytic cycle.

  • Base Selection: The choice of base is critical for activating the boronic acid without promoting side reactions.

  • Solvent System: The solvent must solubilize all components and can influence the reaction rate and selectivity.

  • Reaction Temperature: Higher temperatures may be required to overcome the activation energy, but can also lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and debromination of this compound. How can I minimize these?

A2:

  • Homocoupling: This side reaction, where two boronic acid molecules couple, is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) at the start of the reaction can also help.

  • Debromination (Protodeboronation and Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur through two main pathways: protodeboronation of the boronic acid followed by coupling, or direct hydrodehalogenation of the aryl bromide. To minimize these:

    • Use Anhydrous Conditions: Water can be a proton source for these side reactions. Use dry solvents and reagents.

    • Choice of Base: A weaker base or careful control of the amount of a stronger base can reduce the rate of protodeboronation.

    • Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to minimize protodeboronation.

Q3: My reaction is not proceeding to completion, and I have unreacted starting materials. What adjustments should I consider?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this challenging substrate. Consider screening more active catalysts and ligands (see tables below).

  • Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier. A cautious increase in temperature could improve the reaction rate.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A change in solvent or the use of a co-solvent may be necessary.

  • Catalyst Decomposition: The catalyst may be decomposing over the course of the reaction. Using more robust ligands or pre-catalysts can improve stability.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies on the Suzuki coupling of 4-bromoanisole and other sterically hindered aryl bromides, providing a starting point for optimizing your reaction with this compound.

Table 1: Effect of Different Catalysts and Ligands on Yield

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95Bulky, electron-rich ligands are highly effective for sterically hindered substrates.[1][2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100>95Another highly active Buchwald ligand.[2]
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10060-80A standard catalyst, may give moderate yields with this substrate.
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O10070-85Often a reliable catalyst for a range of Suzuki couplings.

Table 2: Influence of Base and Solvent on Yield

BaseSolventCatalyst SystemTemp (°C)Yield (%)Notes
K₃PO₄Toluene/H₂OPd(OAc)₂/SPhos100>95A strong, non-nucleophilic base that is often effective for challenging couplings.[1][2]
K₂CO₃Dioxane/H₂OPd(dppf)Cl₂10070-85A common and cost-effective base.
Cs₂CO₃DioxanePd₂(dba)₃/XPhos100>95Often provides higher yields due to its solubility and the effect of the cesium cation.[2]
Na₂CO₃DMF/H₂OPd(PPh₃)₄10060-75DMF can aid in the solubility of starting materials.

Experimental Protocols

Below is a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like SPhos-Pd-G3; 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling the inert gas through the solvents for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Slowed by steric hindrance & electron-donating groups ArX This compound (Ar-X) ArX->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronic Ar'B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of This compound check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_inert Ensure Strict Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->check_inert check_inert->start No, Re-run optimize_catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Screen different Pd precursors check_inert->optimize_catalyst Yes optimize_base Optimize Base - Screen K₃PO₄, Cs₂CO₃ - Use anhydrous base if possible optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Ensure solubility of all components - Try Toluene, Dioxane, or 2-MeTHF optimize_base->optimize_solvent optimize_temp Optimize Temperature - Cautiously increase temperature - Monitor for catalyst decomposition optimize_solvent->optimize_temp side_reactions Analyze for Side Products (Homocoupling, Debromination) optimize_temp->side_reactions address_homocoupling Address Homocoupling: - Improve degassing - Use pre-catalyst side_reactions->address_homocoupling Homocoupling Observed address_debromination Address Debromination: - Use anhydrous conditions - Use milder base - Use boronic ester side_reactions->address_debromination Debromination Observed success Improved Yield side_reactions->success No Major Side Products address_homocoupling->success address_debromination->success

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Grignard Reagent Formation with 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges during the formation of the Grignard reagent from 4-bromo-2-methylanisole. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound refuses to initiate. What are the most common causes?

A1: Failure to initiate is the most frequent challenge in Grignard synthesis. The primary causes are almost always twofold:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl bromide.[1] This layer must be physically or chemically removed to expose a fresh, reactive magnesium surface.

  • Presence of Moisture: Grignard reagents are potent bases and are readily quenched by protic sources, especially water.[2][3] Even trace amounts of moisture in the glassware, solvent, or starting materials will prevent the reaction from starting. All components must be scrupulously dry.[2]

Q2: Does the ortho-methyl group on this compound present a unique challenge?

A2: Yes, the ortho-methyl group can introduce steric hindrance. This means the bulky methyl group, being adjacent to the carbon-bromine bond, can physically impede the approach of the this compound molecule to the surface of the magnesium metal.[4][5] This steric effect can make the reaction more difficult to initiate compared to less hindered aryl bromides like 4-bromoanisole, potentially requiring more rigorous magnesium activation or slightly elevated temperatures to begin.

Q3: I'm observing a significant amount of a high-boiling point side product. What is it and how can I prevent it?

A3: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent attacks a molecule of the starting this compound.[1][6] This results in the formation of a symmetrical biaryl compound (5,5'-dibromo-2,2'-dimethoxy-1,1'-biphenyl). This side reaction is favored by:

  • High local concentration of the aryl bromide: Adding the this compound too quickly.[1]

  • High reaction temperatures: The coupling reaction is often accelerated at higher temperatures.[1]

  • Insufficiently activated magnesium: If the Grignard formation is slow, the aryl bromide has more opportunity to react with any Grignard reagent already present in the solution.[1]

To minimize Wurtz coupling, add the aryl bromide solution slowly and dropwise to maintain a gentle reflux, and ensure the magnesium is highly activated so that the initial reaction is rapid.[1][6]

Q4: Why is my final Grignard reagent yield unexpectedly low despite the reaction appearing to work?

A4: Low yields can result from several factors beyond poor initiation. The primary culprits include:

  • Wurtz Coupling: As discussed in Q3, this side reaction directly consumes both the starting material and the desired product.[6]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure all the magnesium has been consumed or allow for sufficient reaction time after the addition of the aryl bromide is complete.

  • Quenching: The Grignard reagent can be quenched by atmospheric moisture or oxygen, especially during handling or if the inert atmosphere is not maintained. It will also be quenched by any acidic impurities in the starting materials or solvent.[2][7]

Troubleshooting and Optimization Guide

Problem: Reaction Fails to Initiate

If your reaction does not begin within a few minutes (indicated by gentle bubbling, a slight temperature increase, or a color change to grayish/cloudy), consult the following activation methods.[1]

Table 1: Magnesium Activation Methods for Grignard Initiation

Activation Method Description Advantages Disadvantages
Iodine Crystal A small crystal of iodine is added to the magnesium turnings in the solvent. The disappearance of the purple/brown color indicates activation.[2][8][9] Simple, effective, and provides a clear visual indicator of activation. The iodine etches the magnesium surface.[1] Can sometimes be insufficient for particularly stubborn reactions.
1,2-Dibromoethane (DBE) A few drops of DBE are added to the magnesium suspension. The observation of ethene gas bubbles confirms activation.[1][9] Very effective and reliable. The reaction is exothermic and cleans the magnesium surface.[9] Introduces a small amount of magnesium bromide byproduct.
Mechanical Agitation Vigorously stirring the dry magnesium turnings under an inert atmosphere or carefully crushing them with a dry glass rod can break the oxide layer.[2][9] Avoids chemical activators. Can be difficult to perform effectively in a sealed apparatus and may not be sufficient on its own.

| Pre-activation with DIBAL-H | Utilizing diisobutylaluminum hydride (DIBAL-H) can activate the magnesium surface at low temperatures.[10]| Allows for initiation at or below room temperature, providing better control.[10] | Requires handling of an additional pyrophoric reagent. |

Problem: Significant Formation of Wurtz Coupling Byproduct

If analysis of your product mixture shows a high proportion of the biaryl byproduct, adjust your reaction conditions to favor Grignard formation.

Table 2: Optimizing Reaction Conditions to Minimize Wurtz Coupling

Parameter Condition Favoring Grignard Formation Condition Favoring Wurtz Coupling Rationale
Addition Rate Slow, dropwise addition of aryl bromide Rapid addition of aryl bromide Slow addition keeps the concentration of the aryl bromide low, minimizing its reaction with the formed Grignard reagent.[1]
Solvent Tetrahydrofuran (THF) or 2-Methyl-THF - Ethereal solvents are crucial as they act as Lewis bases, solvating the Grignard reagent and allowing it to diffuse from the metal surface.[2] 2-MeTHF has been shown to suppress Wurtz coupling.[6]
Temperature Gentle reflux (self-sustaining from exothermic reaction) High, externally applied heat Overheating can accelerate the rate of the bimolecular coupling reaction.[1]

| Stirring | Efficient, vigorous stirring | Poor or no stirring | Good agitation ensures the aryl bromide reacts quickly at the magnesium surface rather than in the bulk solution.[7] |

Experimental Protocols

Protocol 1: Formation of (2-methoxy-5-methylphenyl)magnesium bromide using Iodine Activation

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (1 small crystal)

  • Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum.[1][11] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Setup: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single small crystal of iodine.

  • Solvent Addition: Add approximately 20% of the total anhydrous solvent to the flask to cover the magnesium.

  • Initiation: Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel. Add about 10% of this solution to the magnesium suspension.

  • Observe for signs of reaction (disappearance of iodine color, bubbling, gentle reflux). If the reaction does not start, gently warm the flask with a heat gun or apply one of the alternative activation methods from Table 1.

  • Aryl Bromide Addition: Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, you may gently heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The final solution should appear grayish and cloudy, with minimal unreacted magnesium remaining.

  • The Grignard reagent is now ready for use. It is best to use it immediately.[2]

Protocol 2: Magnesium Activation using 1,2-Dibromoethane (DBE)

  • Follow steps 1 and 2 from Protocol 1, but omit the iodine crystal.

  • Add a small amount of anhydrous THF or ether to the flask to cover the magnesium turnings.

  • Using a syringe, add a few drops (e.g., 0.1 mL for a ~50 mmol scale reaction) of 1,2-dibromoethane to the stirred magnesium suspension.

  • Within a few minutes, you should observe the evolution of ethene gas bubbles, indicating the magnesium surface is now active.[1][9]

  • Immediately proceed with step 4 from Protocol 1 by adding a small portion of your this compound solution to begin the main reaction.

Visualizations

Troubleshooting_Flowchart start Reaction Fails to Initiate check_dry Are glassware and solvents scrupulously dry? start->check_dry dry_glassware Action: Flame-dry glassware under vacuum. Use anhydrous solvent. check_dry->dry_glassware No check_activation Is the Mg surface activated? check_dry->check_activation Yes dry_glassware->check_activation activate_mg Action: Activate Mg. (Iodine, DBE, Mechanical) check_activation->activate_mg No success Reaction Initiated check_activation->success Yes activate_mg->success

Caption: Troubleshooting logic for Grignard initiation failure.

Competing_Pathways cluster_0 Reactants ArBr This compound (Ar-Br) ArMgBr Desired Product: (2-methoxy-5-methylphenyl)- magnesium bromide (Ar-MgBr) ArBr->ArMgBr  Desired Pathway (Grignard Formation) Wurtz Side Product: Wurtz Coupling (Ar-Ar) ArBr->Wurtz  Side Reaction Mg Mg Mg->ArMgBr  Desired Pathway (Grignard Formation) ArMgBr->Wurtz  Side Reaction

Caption: Competing pathways in Grignard reagent formation.

Experimental_Workflow A 1. Dry Glassware (Flame-dry under inert gas) B 2. Add Mg Turnings & Activator (e.g., Iodine) A->B C 3. Add Aryl Bromide Solution Dropwise to Initiate B->C D 4. Maintain Gentle Reflux During Addition C->D E 5. Stir to Completion D->E F 6. Use Grignard Reagent (Proceed to next step) E->F

Caption: High-level experimental workflow for Grignard synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions in the synthesis of this compound are influenced by the choice of brominating agent and reaction conditions. The most prevalent side reactions include:

  • Formation of Isomeric Products: The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material, 2-methylanisole, are both ortho-, para-directing groups for electrophilic aromatic substitution. This can lead to the formation of isomers such as 2-bromo-6-methylanisole and 4-bromo-3-methylanisole, although the formation of this compound is generally favored due to steric and electronic effects.

  • Over-bromination (Dibromination): The product, this compound, is still activated towards further electrophilic substitution and can react with the brominating agent to form dibrominated products, such as 4,6-dibromo-2-methylanisole.[1]

  • Benzylic Bromination: When using N-bromosuccinimide (NBS), especially in the presence of radical initiators (like AIBN or benzoyl peroxide) or under UV irradiation, bromination can occur at the methyl group (the benzylic position) to yield 4-bromo-2-(bromomethyl)anisole.[2]

  • Oxidation: Strong brominating conditions can sometimes lead to the oxidation of the anisole ring or the methyl group.

Q2: Which brominating agent is best to achieve high regioselectivity for this compound?

A2: For high regioselectivity and to minimize side reactions, N-bromosuccinimide (NBS) in acetonitrile is a highly effective reagent.[1] This system promotes electrophilic aromatic substitution on the ring (nuclear bromination) while suppressing the radical-mediated side-chain (benzylic) bromination.[1] Using elemental bromine (Br₂) often requires a catalyst and can lead to a higher proportion of isomeric byproducts and over-bromination.

Q3: My final product is an oil or a low-melting solid, but this compound is reported to be a solid with a melting point of 66-69 °C. What is the likely cause?

A3: A lower melting point or an oily product is a strong indication of impurities. The most likely culprits are isomeric byproducts (e.g., 2-bromo-4-methylanisole, which is a liquid at room temperature) or residual starting material or solvent. It is recommended to analyze the product by GC-MS or NMR to identify the impurities and select an appropriate purification method.

Q4: How can I effectively purify this compound from its isomers and other byproducts?

A4: Purification can be achieved through several methods:

  • Recrystallization: If the main impurity is a minor isomeric byproduct, recrystallization from a suitable solvent like hexane is often effective.[2]

  • Column Chromatography: For mixtures containing significant amounts of isomers with similar polarities, column chromatography on silica gel is the most effective method for separation.[3] A non-polar eluent system, such as hexane/ethyl acetate, can be optimized to achieve good separation.

  • Distillation: While less common for this solid compound, vacuum distillation could potentially be used to remove more volatile impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding a small additional portion of the brominating agent.
Side Reactions As discussed in the FAQs, formation of isomers, over-bromination, and benzylic bromination are common. To minimize these: - Use NBS in acetonitrile for higher regioselectivity.[1] - Avoid radical initiators and light if using NBS to prevent benzylic bromination. - Use a 1:1 stoichiometry of the brominating agent to 2-methylanisole to reduce the chance of dibromination.
Loss during Workup/Purification Ensure complete extraction of the product from the aqueous phase during workup. Optimize the recrystallization solvent and conditions to minimize product loss in the mother liquor. If using column chromatography, ensure proper column packing and eluent selection to avoid broad peaks and poor separation.
Decomposition of Brominating Agent N-bromosuccinimide can decompose over time, especially if not stored properly (it should be refrigerated).[4] Use freshly opened or purified NBS for best results.
Problem 2: Presence of Significant Amounts of Isomeric Byproducts
Possible Cause Suggested Solution
Use of a Non-selective Brominating Agent Elemental bromine (Br₂) can be less regioselective than NBS. Switching to NBS in acetonitrile can significantly improve the ratio of the desired 4-bromo isomer.[1]
Reaction Temperature Higher reaction temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may improve selectivity.
Catalyst Choice (for Br₂) The choice of Lewis acid catalyst when using Br₂ can influence isomer distribution. Experiment with different catalysts (e.g., FeBr₃, AlCl₃) or perform the reaction in a polar solvent like acetic acid which can moderate the reactivity.[5]
Problem 3: Formation of Dibrominated Products
Possible Cause Suggested Solution
Excess Brominating Agent Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent relative to 2-methylanisole.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.
Problem 4: Evidence of Benzylic Bromination
Possible Cause Suggested Solution
Radical Reaction Conditions with NBS When using NBS, avoid conditions that promote radical reactions. This includes excluding radical initiators (e.g., AIBN, benzoyl peroxide) and protecting the reaction from light.[2]
Solvent Choice The use of non-polar solvents like carbon tetrachloride (CCl₄) with NBS is known to favor benzylic bromination.[1] Using a polar aprotic solvent like acetonitrile (CH₃CN) will favor the desired electrophilic aromatic substitution.[1]

Quantitative Data Summary

The choice of brominating agent and solvent significantly impacts the product distribution. The following table summarizes typical outcomes.

Brominating System Desired Product (this compound) Isomeric Byproducts Dibrominated Byproducts Benzylic Bromination Reference
NBS in Acetonitrile High Yield (e.g., 95%)MinimalMinimal with 1 eq. NBSNot Detected[1]
NBS in CCl₄ with radical initiator Low to Moderate YieldPresentPresentMajor Side Product [1]
Br₂ in Acetic Acid Moderate to High YieldPresentCan be significant with excess Br₂Not Typically Observed[6]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis using NBS in Acetonitrile[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylanisole (1.0 eq) in dry acetonitrile.

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane or by silica gel column chromatography.

Protocol 2: Synthesis using Bromine in Acetic Acid[8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylanisole (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Workup: Pour the reaction mixture into a beaker containing ice water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_and_Side_Reactions Start 2-Methylanisole Reagent Brominating Agent (e.g., NBS or Br2) Benzylic Benzylic Bromination Product Start->Benzylic Radical Conditions Product This compound (Desired Product) Reagent->Product Electrophilic Aromatic Substitution (Major) Isomer Isomeric Products (e.g., 2-Bromo-6-methylanisole) Reagent->Isomer (Minor) Dibromo Dibrominated Product (e.g., 4,6-Dibromo-2-methylanisole) Product->Dibromo Further Bromination

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Extend Reaction Time or Add More Reagent Incomplete->Action_Incomplete Analyze_Side_Products Analyze Crude Product for Side Products (GC-MS/NMR) Complete->Analyze_Side_Products Isomers_Dibromo Isomers/Dibromination Detected Analyze_Side_Products->Isomers_Dibromo Yes Benzylic Benzylic Bromination Detected Analyze_Side_Products->Benzylic Yes No_Side_Products No Major Side Products Analyze_Side_Products->No_Side_Products No Action_Isomers Optimize Reagent/Conditions (e.g., NBS in CH3CN) Isomers_Dibromo->Action_Isomers Action_Benzylic Exclude Radical Initiators/Light Use Polar Aprotic Solvent Benzylic->Action_Benzylic Action_Workup Review Workup and Purification Procedures No_Side_Products->Action_Workup

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via bromination of 2-methylanisole?

A1: Common impurities include unreacted 2-methylanisole, isomeric byproducts such as 2-bromo-2-methylanisole and 6-bromo-2-methylanisole, and potentially di-brominated products. The presence and ratio of these impurities depend on the specific reaction conditions, including the brominating agent used and reaction time.

Q2: My purified this compound has a lower than expected melting point. What could be the cause?

A2: A depressed melting point is a strong indicator of residual impurities. The most likely culprits are isomeric byproducts or unreacted starting material, which can disrupt the crystal lattice of the pure compound. Further purification is recommended. The expected melting point for pure this compound is in the range of 66-69 °C[1][2][3].

Q3: I am observing a persistent yellow or brownish color in my product, even after initial purification. How can I remove it?

A3: Colored impurities often arise from trace amounts of bromine or oxidized byproducts. These can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before filtration and subsequent purification. However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields.

Q4: Can I use simple distillation to purify crude this compound?

A4: Simple distillation is generally not recommended if isomeric byproducts are present, as their boiling points may be too close to that of the desired this compound for effective separation. Simple distillation is only suitable for separating compounds with significantly different boiling points (a difference of at least 25 °C).[4]

Q5: How can I confirm the purity of my final this compound product?

A5: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify impurities by comparing the spectrum to a reference spectrum of the pure compound.[2][7] The melting point of the final solid product should also be sharp and within the literature range (66-69 °C).[1][2][3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling Out (Product separates as a liquid instead of solid crystals) The saturation temperature of the solution is above the melting point of the compound.[8]- Add a small amount of additional hot solvent to lower the saturation point. - Allow the solution to cool more slowly to give crystals time to form below the melting point. - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. - Add a seed crystal of pure this compound.
Poor or No Crystal Formation - The solution is not sufficiently saturated. - Too much solvent was used.- Evaporate some of the solvent to increase the concentration of the product and allow the solution to cool again. - Place the flask in an ice bath to further decrease the solubility of the product.
Low Yield - A significant amount of the product remains dissolved in the mother liquor.[9] - Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the filtrate in an ice bath for an extended period to maximize precipitation. - Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are colored Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.
Vacuum Distillation
Problem Possible Cause Solution
Bumping/Uncontrolled Boiling Superheating of the liquid.[10]- Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Ensure a consistent and appropriate heating rate.
Poor Separation of Isomers Boiling points of the isomers are too close for effective separation even under vacuum.- Use a fractionating column (fractional vacuum distillation) to increase the number of theoretical plates and improve separation.[11] - Consider an alternative purification method like column chromatography if distillation is ineffective.
Product Solidifies in the Condenser The condenser temperature is below the melting point of this compound (66-69 °C).- Use a condenser with a wider bore. - Gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Be cautious not to overheat.
Vacuum is Unstable Leaks in the distillation apparatus.- Check all joints and connections for a secure seal. Ensure all glassware is free of cracks. - Use high-vacuum grease on all ground glass joints.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots. - Ensure the column is packed uniformly without any cracks or channels. A "wet" packing method is often more reliable.[12]
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.- Adjust the polarity of the solvent system. Increase the proportion of the non-polar solvent to slow down elution, or increase the proportion of the polar solvent to speed it up.
Tailing of the Product Band - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions. - Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Compound is not coming off the column - The compound may have decomposed on the silica gel. - The eluent is not polar enough to move the compound.- Test the stability of your compound on a small amount of silica gel before running a large-scale column.[13] - Gradually increase the polarity of the eluent (gradient elution).[12]

Data Presentation: Comparison of Purification Techniques

Technique Purity Achievable Typical Yield Scale Advantages Disadvantages
Recrystallization Good to Excellent (>98%)Moderate to High (60-90%)Milligrams to Kilograms- Simple setup - Cost-effective - Can be highly effective for removing small amounts of impurities- Requires a suitable solvent - Prone to "oiling out" for compounds with lower melting points - Yield can be compromised if too much solvent is used
Vacuum Distillation Good (>95%)High (80-95%)Grams to Kilograms- Effective for removing non-volatile or highly volatile impurities - Lower temperatures prevent decomposition of the product- May not effectively separate compounds with close boiling points (isomers) - Requires specialized equipment (vacuum pump, vacuum distillation head)
Column Chromatography Excellent (>99%)Moderate (50-80%)Micrograms to Grams- Can separate compounds with very similar physical properties (e.g., isomers) - High degree of purity can be achieved- More time-consuming and labor-intensive - Requires larger volumes of solvents - Potential for product loss on the column

Experimental Protocols

Protocol 1: Recrystallization from Hexane
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot hexane while stirring and gently heating until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all connections are secure and greased.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is reported as 124-125 °C at 25 mmHg.[2]

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature corresponding to the boiling point of the product at the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Purification Workflow

PurificationWorkflow Purification Strategy for Crude this compound start Crude this compound assess_impurities Assess Impurity Profile (TLC, GC-MS) start->assess_impurities recrystallization Recrystallization assess_impurities->recrystallization Mainly solid impurities or minor soluble impurities distillation Vacuum Distillation assess_impurities->distillation Significant volatile or non-volatile impurities chromatography Column Chromatography assess_impurities->chromatography Isomeric impurities or complex mixture analysis Purity Analysis (Melting Point, GC-MS, NMR) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity >98% further_purification Further Purification Needed analysis->further_purification Purity <98% further_purification->chromatography Re-purify

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Optimizing Cross-Coupling of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methylanisole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields with sterically hindered substrates like this compound are common and can often be traced back to several key factors:

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Ensure they are fresh and have been stored correctly under an inert atmosphere. Over time, Pd(II) precatalysts can degrade, and phosphine ligands can oxidize, leading to reduced catalytic activity.[1]

  • Inefficient Oxidative Addition or Reductive Elimination: The steric bulk from the ortho-methyl group on this compound can hinder crucial steps in the catalytic cycle. The initial oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination step can be significantly slowed down.[2]

  • Reaction Conditions: The exclusion of oxygen is critical. Ensure your reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen).[1][3]

  • Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons. Use high-purity, anhydrous reagents and solvents for best results.

Q2: Which catalyst and ligand system is most effective for a sterically hindered substrate like this compound?

A2: Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. For hindered couplings, highly active catalyst systems are required.[2]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are the preferred choice. Ligands such as SPhos, XPhos, and RuPhos are excellent for promoting the oxidative addition and reductive elimination steps.[4] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.

  • Palladium Source: You can use a palladium(0) source like Pd₂(dba)₃ or a more stable and easy-to-handle Pd(II) precatalyst such as Pd(OAc)₂ in combination with the phosphine ligand. Modern precatalysts that incorporate the ligand (e.g., SPhos G3 Precatalyst) are often more efficient at generating the active catalytic species.

Q3: I am observing significant byproduct formation, such as homocoupling of my boronic acid and debromination of the this compound. How can I minimize these side reactions?

A3: Side reactions are common when the desired cross-coupling is slow.

  • Homocoupling: The coupling of two boronic acid molecules is typically caused by the presence of oxygen.[3] Rigorous degassing of your reaction mixture and maintaining a positive inert gas pressure throughout the experiment is the most effective way to minimize this.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by aqueous bases.[1][5] To mitigate this, you can:

    • Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[5]

    • Employ milder or anhydrous bases like K₃PO₄ or Cs₂CO₃.[2]

    • Use anhydrous solvents.

  • Debromination (Hydrodehalogenation): This side reaction, where the bromine on this compound is replaced by hydrogen, can be caused by impurities or the formation of palladium hydride species. Ensure all reagents are pure and consider screening different bases or solvents.

Q4: What is a good starting point for catalyst loading, and how can I optimize it?

A4: For a challenging, sterically hindered coupling, it is often best to start with a higher catalyst loading to ensure the reaction proceeds. A typical starting point is 2-5 mol% of the palladium catalyst.[6] Once you have successfully obtained the product, you can then optimize by systematically reducing the catalyst loading (e.g., to 1 mol%, 0.5 mol%, etc.) to find the minimum amount required for efficient conversion. This minimizes cost and residual palladium in your product.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of this compound.

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst System• Use a fresh, high-quality palladium source and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).• Consider using a pre-formed precatalyst for more reliable generation of the active Pd(0) species.[7]
2. Insufficiently Active Conditions• Increase the reaction temperature in increments of 10-20 °C (typically 80-110 °C is effective).• Screen different solvents (e.g., Toluene, Dioxane, 2-MeTHF).[8]
3. Inappropriate Base• Switch to a stronger or more suitable base. K₃PO₄ and Cs₂CO₃ are often effective for hindered couplings.
4. Poor Reagent Quality• Ensure all reagents, especially the boronic acid/ester, are pure and dry.• Use anhydrous, degassed solvents.
Significant Byproduct Formation 1. Protodeboronation of Boronic Acid• Switch from a boronic acid to a more stable boronic pinacol ester.[5]• Use a milder, non-aqueous base like K₃PO₄ or KF.[1]
2. Homocoupling of Boronic Acid• Ensure the reaction is rigorously deoxygenated. Purge solvents and the reaction setup thoroughly with an inert gas.[3]
3. Catalyst Decomposition (Pd Black)• Use a more stable ligand or a palladium precatalyst.• Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1).
Reaction is Sluggish or Stalls 1. Steric Hindrance• Use a highly active catalyst system with bulky ligands designed for hindered substrates.[9][10]• Increase catalyst loading as a temporary measure to achieve conversion.
2. Poor Solubility• Screen alternative solvents to ensure all components are fully dissolved at the reaction temperature.
3. Inefficient Mixing• For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[7]

Data Presentation: Catalyst System Optimization

The following table presents representative data for the optimization of a Suzuki-Miyaura coupling with a sterically hindered aryl bromide. While not specific to this compound, it illustrates common trends in optimizing catalyst and ligand systems.

EntryPalladium SourceLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1003.0<10
2Pd₂(dba)₃SPhosK₃PO₄Dioxane1002.075
3Pd₂(dba)₃XPhosK₃PO₄Toluene1102.088
4XPhos Pd G3-K₃PO₄2-MeTHF902.092
5XPhos Pd G3-K₃PO₄2-MeTHF901.091
6XPhos Pd G3-K₃PO₄2-MeTHF900.585

This table is a generalized representation based on literature for sterically hindered substrates and is intended for illustrative purposes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific coupling partners. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

1. Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[5]

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos).

2. Degassing and Solvent Addition:

  • Seal the reaction vessel and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene or 2-MeTHF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[8]

3. Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C).[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

4. Workup:

  • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[11]

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Combine Reactants: - this compound (1 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Base (2-3 eq) - Catalyst/Ligand (1-3 mol%) degas Seal, Evacuate & Backfill with Inert Gas (3-5x) reagents->degas solvent Add Degassed Solvent (e.g., Toluene, 2-MeTHF) degas->solvent heat Heat with Vigorous Stirring (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract (e.g., EtOAc/Water) cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimized for Hindered Substrates? start->check_catalyst Start Here check_conditions Are Reaction Conditions Sufficiently Forcing? check_catalyst->check_conditions No sol_catalyst Action: Use Bulky Ligand (e.g., SPhos, XPhos) & Appropriate Pd Precatalyst. check_catalyst->sol_catalyst Yes check_reagents Are Reagents High Purity and Atmosphere Inert? check_conditions->check_reagents No sol_conditions Action: Increase Temperature. Screen Solvents (Toluene, 2-MeTHF). Screen Bases (K3PO4, Cs2CO3). check_conditions->sol_conditions Yes check_byproducts Are Side Products (Homocoupling, Protodeboronation) Observed? check_reagents->check_byproducts No sol_reagents Action: Use Fresh, High-Purity Reagents. Ensure Rigorous Degassing of Solvents. check_reagents->sol_reagents Yes sol_byproducts Action: For Homocoupling, improve degassing. For Protodeboronation, use Pinacol Ester or Anhydrous Base. check_byproducts->sol_byproducts Yes

References

minimizing debromination of 4-Bromo-2-methylanisole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4-Bromo-2-methylanisole in chemical synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize unwanted debromination and other side reactions.

Troubleshooting Guides

Undesired debromination of this compound is a common challenge that can significantly lower the yield of the desired product. This guide provides specific troubleshooting advice for several common reaction types.

Issue: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Inappropriate Ligand Choice For Suzuki couplings, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can promote the desired reductive elimination over hydrodehalogenation. For Buchwald-Hartwig aminations, sterically hindered ligands such as Josiphos or Xantphos can be effective.[1][2][3]Increased yield of the coupled product and a reduction in 2-methylanisole formation.
Suboptimal Base A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferable to strong bases like NaOH or KOtBu, which can promote debromination.[4] The choice of base can be critical and may require screening.Minimized decomposition of the starting material and reduced formation of the debrominated byproduct.
High Reaction Temperature Prolonged heating at high temperatures can lead to thermal decomposition and increase the rate of hydrodehalogenation.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted heating can sometimes provide rapid heating to the target temperature, potentially reducing byproduct formation.[6][7]Improved selectivity for the desired cross-coupled product.
Presence of Hydride Sources Water, alcohols, or certain amines in the reaction mixture can act as hydride donors, leading to reductive dehalogenation.[1][8] Ensure all reagents and solvents are anhydrous.A significant decrease in the formation of 2-methylanisole.
Catalyst System The choice of palladium precursor can influence the reaction outcome.[9] For instance, pre-formed palladium complexes can sometimes offer better results than generating the active catalyst in situ.[10]Higher catalytic activity and selectivity, leading to a cleaner reaction profile.
Issue: Debromination During Lithiation or Grignard Reagent Formation

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Protic Contaminants Traces of water or other protic impurities in the solvent or on the glassware will quench the organometallic intermediate, leading to the debrominated product.[11][12][13]Successful formation of the desired lithiated or Grignard reagent, ready for subsequent reactions.
Reaction with Solvent Ethereal solvents like THF can be deprotonated by highly reactive organolithium reagents, especially at elevated temperatures. It is crucial to maintain a low temperature (typically -78 °C) during the formation and use of these reagents.[12]Preservation of the organometallic intermediate and prevention of byproduct formation from solvent decomposition.
Excess Organolithium Reagent Using a large excess of the organolithium reagent can sometimes lead to side reactions.[12] Careful titration of the organolithium solution before use is recommended to ensure accurate stoichiometry.More controlled reaction and reduced potential for undesired side reactions.
Slow Addition of Electrophile A slow addition of the electrophile can allow the organometallic intermediate to react with other components in the reaction mixture or to decompose.Improved yield of the desired product from the reaction with the electrophile.
Magnesium Activation (Grignard) An oxide layer on the magnesium surface can inhibit the reaction, leading to longer reaction times and potential side reactions.[11][14] Activating the magnesium with iodine or 1,2-dibromoethane is often necessary.Efficient and timely formation of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of 2-methylanisole in my Suzuki coupling reaction with this compound. What is the most likely cause and how can I fix it?

A1: The formation of 2-methylanisole is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1] The most probable causes are the presence of a hydride source (like water or alcohol), a suboptimal choice of base, or a non-ideal ligand. To address this, ensure your reaction is conducted under strictly anhydrous conditions. Switch to a milder base such as potassium phosphate (K₃PO₄). Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can also favor the desired cross-coupling pathway over debromination.[1][3]

Q2: During a Buchwald-Hartwig amination of this compound, my yield is low and I see a lot of debrominated starting material. What should I try?

A2: Low yields and significant debromination in Buchwald-Hartwig aminations can often be traced back to the ligand and base combination.[4][15] The use of sterically hindered and electron-rich ligands is crucial. Consider ligands like Josiphos-type or Xantphos, which have been shown to be effective in promoting C-N bond formation.[2] Also, evaluate the strength of your base; a weaker base like cesium carbonate (Cs₂CO₃) may be more suitable than stronger bases such as sodium tert-butoxide, which can sometimes promote beta-hydride elimination leading to debromination.[15]

Q3: I am trying to perform a lithium-halogen exchange on this compound, but I am only recovering 2-methylanisole after quenching with an electrophile. What is going wrong?

A3: The recovery of 2-methylanisole indicates that your lithiated intermediate is being protonated before it can react with your electrophile. This is almost always due to the presence of trace amounts of water or other protic impurities in your reaction setup.[12] Ensure that your glassware is rigorously dried (oven- or flame-dried), your solvent is anhydrous, and your inert atmosphere (argon or nitrogen) is of high purity. Maintaining a very low reaction temperature (e.g., -78 °C) is also critical to prevent side reactions, such as reaction with the solvent.[12]

Q4: When I attempt to form the Grignard reagent from this compound, the reaction is very sluggish and I get a poor yield of my desired product in the subsequent reaction. How can I improve this?

A4: Sluggish Grignard reagent formation is often due to a passivating oxide layer on the surface of the magnesium metal.[11][14] You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. These will react with the magnesium surface to expose fresh, reactive metal. Additionally, ensure your solvent (typically THF or diethyl ether) is completely anhydrous, as any moisture will consume the Grignard reagent as it forms.[13]

Q5: Can the methoxy group on this compound interfere with my reactions?

A5: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. In electrophilic aromatic substitution reactions, it is ortho-, para-directing. In the context of cross-coupling and organometallic reactions, its electronic effect can influence the rate of oxidative addition to a palladium catalyst. While it is generally a stable functional group, under very harsh acidic or basic conditions, cleavage of the methyl ether could potentially occur, though this is not a common issue under standard cross-coupling or organometallic reaction conditions.

Experimental Protocols & Visualizations

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation : In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand (if required, e.g., SPhos, 0.10 mmol) to the flask.

  • Solvent Addition : Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reagent Preparation cluster_catalyst Catalysis cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Phenylboronic Acid - K3PO4 catalyst Add: - Palladium Catalyst - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat and Stir solvent->heat workup Aqueous Work-up heat->workup purification Column Chromatography workup->purification

Suzuki Coupling Experimental Workflow
Signaling Pathway: Competing Reactions in Palladium-Catalyzed Cross-Coupling

This diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing hydrodehalogenation pathway.

Competing_Pathways pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2) pd_complex->transmetalation R-B(OH)2 / Base beta_hydride β-Hydride Elimination or Reaction with Hydride Source pd_complex->beta_hydride pd_r_complex Ar-Pd(II)(R)L_n transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (e.g., H2O, ROH) hydride_source->beta_hydride pd_h_complex Ar-Pd(II)(H)L_n beta_hydride->pd_h_complex reductive_elimination_h Reductive Elimination pd_h_complex->reductive_elimination_h reductive_elimination_h->pd0 Regeneration debrominated_product Ar-H (Byproduct) reductive_elimination_h->debrominated_product

Cross-Coupling vs. Debromination Pathways

References

troubleshooting low conversion rates in 4-Bromo-2-methylanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 4-Bromo-2-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during experimentation, with a focus on improving low conversion rates.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter when using this compound in common chemical transformations.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired biaryl product. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion rates in Suzuki-Miyaura coupling reactions with this compound are often attributed to a combination of steric hindrance from the ortho-methyl group and the electron-donating nature of the methoxy group, which can slow down the oxidative addition step.[1] Key areas to troubleshoot include the catalyst system, reaction conditions, and reagent quality.

Common Causes and Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts may not be effective for this sterically hindered and electron-rich substrate.[1]

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands that can facilitate the oxidative addition step. Ligands such as XPhos, SPhos, and RuPhos are often effective for challenging substrates.[2] Consider using pre-formed palladium catalysts which can be more active.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: A screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[3] The solvent should effectively dissolve both the organic and inorganic components; polar aprotic solvents like dioxane, THF, or mixtures with water are commonly used.[2]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures, leading to the formation of arene byproducts.[2]

    • Solution: Use high-purity boronic acid and consider using the corresponding pinacol ester, which is often more stable. Ensure the reaction is run under a strictly inert atmosphere to minimize moisture.

  • Dehalogenation of Starting Material: You may observe the formation of 2-methylanisole as a byproduct.

    • Solution: This can result from catalyst-mediated hydrodehalogenation. Optimizing the ligand and base combination can help to suppress this side reaction.

Buchwald-Hartwig Amination

Question: I am struggling with a low conversion rate in a Buchwald-Hartwig amination reaction using this compound. What should I investigate?

Answer:

Similar to Suzuki coupling, the steric hindrance from the ortho-methyl group on this compound can impede the Buchwald-Hartwig amination. The choice of ligand, base, and reaction temperature are critical for success.

Common Causes and Solutions:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in both the oxidative addition and reductive elimination steps.

    • Solution: For sterically hindered aryl bromides, bulky monodentate phosphine ligands like XPhos or biarylphosphine ligands are often superior.[4][5] A ligand screen is highly recommended to identify the optimal choice for your specific amine coupling partner.

  • Incorrect Base Selection: The strength and solubility of the base are important factors.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often effective.[6] However, for base-sensitive substrates, a weaker base like cesium carbonate might be necessary, potentially requiring higher reaction temperatures.[6]

  • Catalyst Inhibition: The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalytic activity.

    • Solution: Using a higher catalyst loading or a ligand that effectively shields the palladium center can mitigate this issue.

  • Reaction Temperature Too Low: Due to the hindered nature of the substrate, higher temperatures may be required to achieve a reasonable reaction rate.

    • Solution: If conversion is low at standard temperatures (e.g., 80-100 °C), consider incrementally increasing the temperature.

Grignard Reagent Formation

Question: I am having difficulty forming the Grignard reagent from this compound, and subsequent reactions show low yields. What are the key parameters to control?

Answer:

The formation of Grignard reagents requires strictly anhydrous and oxygen-free conditions. Low yields in subsequent reactions are often due to incomplete formation of the Grignard reagent or the presence of side products.

Common Causes and Solutions:

  • Poor Magnesium Activation: The reaction occurs on the surface of the magnesium metal, which can be coated with a passivating oxide layer.[7]

    • Solution: Activate the magnesium turnings before adding the aryl bromide. This can be done by crushing the magnesium, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[8]

  • Presence of Water or Oxygen: Grignard reagents are highly reactive towards water and oxygen.[3]

    • Solution: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Formation of Wurtz Coupling Byproduct: A common side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form a homocoupled dimer.[9]

    • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.[9] Maintain a controlled, gentle reflux and avoid excessive heating.[10]

  • Inappropriate Solvent: The solvent plays a role in stabilizing the Grignard reagent.

    • Solution: Diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.[10]

Directed Ortho-Lithiation

Question: I am attempting a directed ortho-lithiation of this compound, but the reaction is not proceeding as expected. What are the critical factors for this reaction?

Answer:

In this compound, the methoxy group is a directing group for ortho-lithiation. However, the bromine atom can also undergo lithium-halogen exchange. The outcome of the reaction will depend on the choice of organolithium reagent and the reaction conditions.

Common Causes and Solutions:

  • Incorrect Organolithium Reagent: Different organolithium reagents have different reactivities.

    • Solution: For deprotonation at the position ortho to the methoxy group, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) might be preferred. If lithium-halogen exchange is desired, n-butyllithium or t-butyllithium are typically used, often at low temperatures.

  • Unoptimized Reaction Temperature: Lithiation reactions are often temperature-sensitive.

    • Solution: Lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Directed ortho-metalation may require slightly higher temperatures, but this should be determined empirically.

  • Presence of Moisture: Organolithium reagents are extremely sensitive to moisture.

    • Solution: Use strictly anhydrous conditions, including dry solvents and glassware, and maintain an inert atmosphere.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100< 20
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8045
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene11085
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane9078

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination of this compound with Morpholine
EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10030
2Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)Dioxane10065
3XPhos Pd G3 (2)-NaOtBu (1.2)THF80> 95
4RuPhos Pd G2 (2)-LHMDS (1.2)Toluene9092

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation and Reaction with Acetone

Materials:

  • Magnesium turnings (1.2 mmol, 1.2 equiv)

  • Iodine (1 small crystal)

  • This compound (1.0 mmol, 1.0 equiv)

  • Anhydrous diethyl ether (5 mL)

  • Acetone (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (2 mL)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the iodine crystal to the magnesium.

  • Dissolve this compound in 3 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add the solution of acetone in diethyl ether dropwise.

  • After the addition is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Side Reactions start Low Conversion in Suzuki Coupling catalyst Inefficient Catalyst? (e.g., Pd(PPh₃)₄) start->catalyst base Weak/Insoluble Base? (e.g., K₂CO₃) start->base boronic_acid Boronic Acid Decomposition? (Protodeboronation) start->boronic_acid ligand Suboptimal Ligand? solution_catalyst Use Bulky Ligands (XPhos, SPhos) Use Pre-catalyst catalyst->solution_catalyst Solution solvent Poor Solvent Choice? solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Ensure Anhydrous Conditions base->solution_base Solution temp Temperature Too Low? purity Impure Starting Material? solution_boronic_acid Use Pinacol Ester Ensure Inert Atmosphere Purify Starting Materials boronic_acid->solution_boronic_acid Solution

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting start Start: Prepare Grignard Reagent dry Flame-dry glassware under inert gas (Ar/N₂) start->dry reagents Use anhydrous solvent (ether/THF) Activate Mg with Iodine dry->reagents addition Slowly add this compound to maintain gentle reflux reagents->addition check Observe for initiation (cloudiness, gentle boiling) addition->check wurtz Wurtz Coupling (Dimer Formation)? addition->wurtz If side reaction no_reaction No Reaction? check->no_reaction If problem end Grignard Reagent Ready check->end Successful Formation solution_no_reaction Crush Mg turnings Gentle warming no_reaction->solution_no_reaction Action solution_wurtz Decrease addition rate Ensure good stirring wurtz->solution_wurtz Action

Caption: Experimental workflow for Grignard reagent formation.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 4-Bromo-2-methylanisole. The focus is on understanding and mitigating the effects of solvent choice on the reactivity of this compound in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound giving a low yield?

A1: Low yields with this compound can stem from several factors related to its structure and the reaction conditions. Being an electron-rich and sterically hindered aryl bromide, the oxidative addition step in the catalytic cycle can be sluggish. Key areas to investigate include:

  • Suboptimal Solvent Choice: The solvent plays a critical role in catalyst stability, reagent solubility, and reaction kinetics. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[1]

  • Inefficient Catalyst System: Standard palladium catalysts may not be effective for this substrate. Consider using more active catalysts or ligands designed for electron-rich and sterically hindered substrates.

  • Base and Temperature: The choice of base and reaction temperature are crucial and interdependent with the solvent. For instance, weaker bases may require higher temperatures to be effective.[2]

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid partner can be sensitive to certain conditions, leading to its decomposition. This is a common side reaction that lowers the yield of the desired product.[3]

Q2: How does the choice of solvent impact the Suzuki-Miyaura coupling of this compound?

A2: The solvent significantly influences the outcome of the Suzuki-Miyaura reaction in several ways:

  • Solubility: The solvent must effectively dissolve the this compound, the boronic acid reagent, the palladium catalyst, and the base to ensure an efficient reaction. A combination of an organic solvent (like 1,4-dioxane or toluene) with water is frequently used to accommodate both organic and inorganic components.[1]

  • Reaction Rate: Polar aprotic solvents can sometimes accelerate the reaction rate. However, the optimal solvent is highly dependent on the specific catalyst and substrates used.

  • Catalyst Stability: The solvent can affect the stability and activity of the palladium catalyst. Some solvents can coordinate to the palladium center, which may either stabilize the catalyst or inhibit its activity.[3]

  • Side Reactions: The solvent can influence the extent of side reactions such as protodeboronation of the boronic acid. Anhydrous conditions may be necessary for substrates prone to this side reaction.[4]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For the Suzuki-Miyaura coupling of an electron-rich aryl bromide like this compound, a good starting point would be:

  • Catalyst: Pd(PPh₃)₄ or a more advanced system like Pd(dppf)Cl₂.

  • Base: K₂CO₃ or K₃PO₄.

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 80-100 °C.

It is crucial to perform small-scale optimization experiments to determine the best conditions for your specific coupling partners.[1]

Q4: I am observing significant dehalogenation of my this compound. How can I minimize this?

A4: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. To minimize it:

  • Ensure an Inert Atmosphere: Oxygen can lead to catalyst degradation and promote side reactions. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over pathways leading to dehalogenation.

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Slow Oxidative Addition Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition of the electron-rich this compound.[2]
Protodeboronation of Boronic Acid Use a milder base (e.g., K₃PO₄ instead of stronger bases). Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[4]
Poor Solubility of Reagents For the base, a mixed solvent system like 1,4-dioxane/water or THF/water is often effective. Ensure vigorous stirring to overcome phase-transfer limitations.[2]
Catalyst Deactivation Ensure all solvents are thoroughly degassed to remove oxygen. Use a pre-catalyst that is more stable to air and moisture.[4]
Issue 2: Formation of Impurities in Heck Reaction
Potential Cause Recommended Solution
Homocoupling of this compound Lower the reaction temperature. Use a higher concentration of the alkene partner.
Isomerization of the Product This can be influenced by the base and solvent. Screening different bases (e.g., triethylamine, potassium carbonate) and solvents may be necessary.
Reduction of the Double Bond Ensure the absence of any potential hydride sources in the reaction mixture.
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Steric Hindrance Use a bulky, electron-rich ligand that is known to be effective for sterically demanding substrates. Increase the reaction temperature.
Inappropriate Base The choice of base is critical and depends on the amine. For less nucleophilic amines, a stronger base like NaOt-Bu might be necessary. Ensure the base is soluble in the chosen solvent.
Solvent Coordination to Palladium Avoid strongly coordinating solvents like acetonitrile or pyridine, which can inhibit catalysis. Toluene and 1,4-dioxane are generally good choices.

Data Presentation

Table 1: Expected Effect of Solvents on the Yield of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Disclaimer: The following data is illustrative and based on general trends observed for structurally similar electron-rich aryl bromides due to the lack of specific comparative studies for this compound in the searched literature. Actual yields may vary and require optimization.

Solvent System (v/v)Expected Yield (%)Rationale
1,4-Dioxane / H₂O (4:1)85-95%Good balance of solubility for both organic and inorganic reagents. Commonly used and often gives high yields.[5]
Toluene / H₂O (10:1)80-90%A less polar option that can be effective with modern catalysts and may reduce certain side reactions.
THF / H₂O (4:1)75-85%Another effective ethereal solvent system, though THF's lower boiling point may require a sealed vessel for higher temperatures.[2]
DMF / H₂O (4:1)70-85%A more polar aprotic solvent that can sometimes accelerate the reaction, but may also promote side reactions.[3]
Acetonitrile / H₂O (4:1)50-70%Acetonitrile can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[3]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific experimental setups and scales.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Ar-X This compound Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Reaction Yield CheckReagents Check Reagent Purity & Stability Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere CheckReagents->CheckAtmosphere SolventBase Optimize Solvent/Base Combination CheckAtmosphere->SolventBase CatalystLigand Screen Catalyst & Ligand SolventBase->CatalystLigand TempTime Adjust Temperature & Time CatalystLigand->TempTime Success Improved Yield TempTime->Success

References

preventing homocoupling in 4-Bromo-2-methylanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylanisole in various cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling, which leads to the formation of 3,3'-dimethyl-5,5'-dimethoxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical dimer, 3,3'-dimethyl-5,5'-dimethoxybiphenyl. This typically occurs in the presence of a metal catalyst and reduces the yield of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling?

A2: The primary causes of homocoupling in palladium-catalyzed cross-coupling reactions, such as Suzuki, are the presence of oxygen and Pd(II) species in the reaction mixture. Oxygen can promote the oxidative coupling of organoboron compounds. In Grignard reactions, this side reaction is often referred to as Wurtz coupling, which can be promoted by elevated temperatures and high local concentrations of the aryl halide.

Q3: Which coupling reactions are prone to homocoupling with this compound?

A3: Homocoupling can be a significant side reaction in several common cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: A widely used method for forming carbon-carbon bonds.

  • Grignard Reactions (Wurtz Coupling): Particularly during the formation of the Grignard reagent.

  • Ullmann Reaction: A copper-catalyzed reaction that is historically known for producing symmetrical biaryls.[1]

  • Kumada Coupling: A cross-coupling reaction involving a Grignard reagent and an organic halide.

  • Sonogashira Coupling: While the primary homocoupling byproduct is typically from the alkyne partner, conditions promoting oxidative coupling can also lead to biaryl formation.

Q4: How can I visually identify if homocoupling has occurred?

A4: While visual identification is not definitive, the formation of an unexpected, often less soluble, solid in your reaction mixture could indicate the presence of the homocoupling product. The most reliable methods for identification are analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the analytical data with that of an authentic sample or expected spectral data for 3,3'-dimethyl-5,5'-dimethoxybiphenyl.

Troubleshooting Guides

Issue: Significant Formation of Homocoupling Product in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider the in-situ reduction to Pd(0) by adding a ligand, or a mild reducing agent.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or cataCXium A) which can promote the desired cross-coupling over homocoupling.[2]
Incorrect Base or Solvent Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system. The choice of base and solvent can significantly impact the reaction outcome.[3]
High Temperature While Suzuki reactions often require heat, excessively high temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration.[4]
Issue: Wurtz Coupling (Homocoupling) During Grignard Reagent Formation
Potential Cause Troubleshooting Strategy
High Local Concentration of Aryl Halide Add the this compound solution dropwise to the magnesium turnings to maintain a low concentration of the halide.
Elevated Reaction Temperature The Grignard formation is exothermic. Maintain a gentle reflux and use a cooling bath if necessary to prevent overheating, which can favor Wurtz coupling.
Inactive Magnesium Surface Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
Solvent Choice Tetrahydrofuran (THF) is generally a good solvent for Grignard reagent formation. In some cases, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling.[6]

Experimental Protocols

Note: The following protocols are based on established methods for structurally similar compounds and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized for Low Homocoupling)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of Grignard Reagent from this compound and Subsequent Reaction with Benzaldehyde

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (one small crystal)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (1.0 equiv)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a crystal of iodine in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the this compound solution to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting alcohol by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for cross-coupling reactions of aryl bromides structurally similar to this compound, highlighting the potential for homocoupling.

Reaction TypeAryl BromideCoupling PartnerCatalyst/ConditionsDesired Product Yield (%)Homocoupling Yield (%)Reference
Suzuki-Miyaura 4-BromoanisolePhenylboronic acidPd/Fe₃O₄/Charcoal, K₂CO₃, EtOH/H₂O, 80 °C>99%Not Reported[8]
Suzuki-Miyaura 2,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, Toluene/H₂O, 120 °C69%Not Reported[4]
Buchwald-Hartwig 2-Bromo-13α-estrone 3-methyl ether (o-bromoanisole derivative)AnilinePd(OAc)₂, X-Phos, KOt-Bu, Toluene, 100 °C (Microwave)Good to ExcellentDehalogenation observed with some bases[2]
Grignard (Wurtz) 3-Bromo-N,N-dimethylbenzylamineBenzaldehydeMg, THFExpected alcohol and ketoneNot specified, but formation of ketone suggests side reactions[7]
Ullmann 4-Bromoanisolep-CresolCuI/PPh₃, K₂CO₃, Toluene, 100 °C~60% (GC Yield)Not specified, but Ullmann is known for homocoupling[3]

Signaling Pathways and Experimental Workflows

Homocoupling_Prevention Preventing Homocoupling in this compound Reactions Problem High Yield of Homocoupling Product (3,3'-dimethyl-5,5'-dimethoxybiphenyl) Cause1 Presence of Oxygen Problem->Cause1 is caused by Cause2 Presence of Active Pd(II) Species Problem->Cause2 is caused by Cause3 Suboptimal Reaction Conditions Problem->Cause3 is caused by Solution1 Inert Atmosphere Operation Cause1->Solution1 is addressed by Solution2 Use of Pd(0) Precatalysts Cause2->Solution2 is addressed by Solution3 Ligand Optimization Cause2->Solution3 is addressed by Solution4 Parameter Optimization (Base, Solvent, Temperature) Cause3->Solution4 is addressed by Outcome Increased Yield of Desired Cross-Coupled Product Solution1->Outcome leads to Solution2->Outcome leads to Solution3->Outcome leads to Solution4->Outcome leads to

Caption: Logical workflow for troubleshooting and preventing homocoupling.

This technical support center provides a starting point for addressing the challenge of homocoupling in reactions with this compound. For specific applications, further optimization of the reaction conditions will likely be necessary.

References

Technical Support Center: Reaction Monitoring of 4-Bromo-2-methylanisole Transformations by TLC & GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chemical transformations of 4-Bromo-2-methylanisole using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the experimental process.

Thin-Layer Chromatography (TLC)

Q1: How do I select an appropriate solvent system (eluent) for monitoring my reaction?

A1: The choice of eluent is critical for good separation. Start with a common solvent system and adjust the polarity based on the results. A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[1] To increase the retention factor (Rf) of a polar compound, you should increase the polarity of the mobile phase.[1] Conversely, to decrease the Rf, decrease the eluent's polarity.

Q2: My spots on the TLC plate are streaking or elongated. What could be the cause?

A2: Streaking can be caused by several factors:

  • Sample Overloading: The sample applied to the plate is too concentrated. Try diluting your sample before spotting it.[2][3]

  • Acidic or Basic Compounds: If your compound is acidic or basic, it may interact strongly with the silica gel. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol can resolve the issue.[3]

  • Inappropriate Solvent System: The polarity of the solvent system may be unsuitable for your compound.[2]

Q3: My spots are either stuck at the baseline or have all moved to the solvent front. What should I do?

A3: This indicates that the polarity of your eluent is incorrect.

  • Spots at Baseline: The eluent is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent in your mixture.[3]

  • Spots at Solvent Front: The eluent is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent or choose a less polar one.[3]

Q4: I don't see any spots on my TLC plate after development. What went wrong?

A4: There are a few possibilities:

  • Non-UV Active Compound: Your compound may not be visible under UV light. Try using a chemical stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[3]

  • Sample Too Dilute: The concentration of your sample may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2][3]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[2][3]

  • Volatile Compound: Your compound may have evaporated from the plate.[3]

Q5: The Rf values of my starting material and product are very similar. How can I improve the separation?

A5: When the reactant and product have similar Rf values, it can be challenging to monitor the reaction. A "cospot" can be very helpful in this situation, where the reaction mixture is spotted directly on top of the starting material spot.[4][5] If the spots are not perfectly overlapping after development, it indicates the presence of both species. Trying different solvent systems can also improve separation.[6]

Gas Chromatography (GC)

Q1: What are typical GC conditions for analyzing this compound and its derivatives?

A1: A standard GC-MS method is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[7] The exact parameters will depend on the specific instrument and column, but a typical starting point would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature program that ramps from a low temperature (e.g., 50-100 °C) to a high temperature (e.g., 250-300 °C).

Q2: My peaks in the GC chromatogram are broad or show tailing. What are the likely causes?

A2: Peak broadening or tailing can result from several issues:

  • Column Contamination or Degradation: Active sites on the column can interact with analytes.

  • Improper Injection Technique: Injecting the sample too slowly can cause band broadening.

  • High Injection Volume or Concentration: Overloading the column can lead to poor peak shape.

  • Inlet Temperature Too Low: This can cause slow volatilization of the sample.

Q3: Why might I not be seeing my product peak in the GC analysis?

A3: Several factors could lead to the absence of a product peak:

  • Reaction Failure: The reaction may not have proceeded as expected.

  • Product Instability: The product might be thermally labile and decompose in the hot GC inlet or column.

  • Non-volatile Product: If the product is not volatile enough, it will not elute from the GC column under the current conditions.

  • Incorrect GC Parameters: The temperature program or run time may not be suitable for eluting your product.

Q4: How should I prepare a sample from my reaction mixture for GC analysis?

A4: A small aliquot of the reaction mixture should be taken and quenched (if necessary). Then, it should be diluted with a suitable volatile organic solvent, such as hexane, dichloromethane, or ethyl acetate, to a concentration appropriate for GC analysis (typically in the µg/mL range).[7] If the sample contains solid particles, it should be filtered through a syringe filter (e.g., 0.45 µm) to prevent clogging of the GC inlet and column.[7]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.[3]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[3]
No Visible Spots Compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) for visualization.[3]
Sample is too dilute.Spot the sample multiple times in the same location, drying between applications.[2][3]
Rf Value Too High/Low Eluent polarity is incorrect.Adjust the ratio of polar to non-polar solvents in the eluent.[3]
Poor Separation Eluent is not optimal.Experiment with different solvent systems.[6]
Reactant and product are very similar.Use a "cospot" to help differentiate between the two.[4]
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad or Tailing Peaks Column contamination or degradation.Condition or replace the GC column.
Sample overload.Dilute the sample or inject a smaller volume.
Inlet temperature too low.Increase the injector port temperature.
No Product Peak Reaction did not work.Confirm reaction progress with an alternative method (e.g., TLC, NMR).
Product is not volatile or is thermally unstable.Consider derivatization to increase volatility/stability or use a different analytical technique like LC-MS.
Poor Resolution Inadequate separation on the column.Optimize the temperature program (e.g., slower ramp rate).
Incorrect column choice.Use a column with a different stationary phase.

Experimental Protocols

Protocol 1: Monitoring a Suzuki Coupling Reaction of this compound by TLC

This protocol outlines the general procedure for monitoring the progress of a Suzuki coupling reaction.

  • Prepare the TLC Plate:

    • Using a soft pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[4][5]

  • Spot the Plate:

    • Dissolve a small amount of the starting this compound in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the "SM" and "Co" marks.[4]

    • Carefully withdraw a small aliquot from the reaction vessel using a capillary spotter.[5]

    • Spot the reaction mixture on the "RM" and "Co" marks.[4] Ensure the spots are small and concentrated.

  • Develop the TLC Plate:

    • Pour a suitable solvent system (e.g., 10-30% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm.[4]

    • Place the spotted TLC plate into the chamber and cover it with a lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[9]

    • The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[8] The appearance of a new spot corresponds to the product.

Protocol 2: Analysis of this compound Transformation by GC-MS

This protocol describes a general method for analyzing a reaction mixture containing this compound and its potential products.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding water or a suitable quenching agent).

    • Dilute the aliquot in a volatile solvent (e.g., 1 mL of ethyl acetate or dichloromethane).[7]

    • If the sample contains solids, filter it through a 0.45 µm syringe filter into a 2 mL autosampler vial.[7]

  • GC-MS Instrument Parameters:

    • The following table provides a starting point for GC-MS parameters, which should be optimized for your specific application.

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow of 1 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 m/z
  • Data Analysis:

    • Identify the peaks for the starting material (this compound) and the expected product by comparing their retention times and mass spectra to those of authentic standards or library data. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (m/z ~200 and 202).[10]

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine the reaction progress.

Data Presentation

Table of Suggested TLC Solvent Systems

The following table provides starting points for TLC solvent systems for separating anisole derivatives of varying polarities.

Compound PolaritySuggested Solvent System (v/v)
Non-polar 5% Ethyl Acetate in Hexanes or 100% Hexanes[11]
Moderately Polar 10-50% Ethyl Acetate in Hexanes[11]
Polar 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[1][11]

Visualizations

Experimental and Logical Workflows

G cluster_reaction Reaction Phase cluster_tlc TLC Monitoring cluster_gc GC Analysis cluster_decision Decision Point start Start Reaction reaction Run Transformation of This compound start->reaction sampling Take Aliquot from Reaction Mixture reaction->sampling spot_tlc Spot TLC Plate (SM, Co, RM) sampling->spot_tlc prepare_gc Prepare Sample (Dilute & Filter) sampling->prepare_gc develop_tlc Develop Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV and/or with Stain develop_tlc->visualize_tlc analyze_tlc Analyze Rf Values (Reactant vs. Product) visualize_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision inject_gc Inject into GC-MS prepare_gc->inject_gc run_gc Acquire Data inject_gc->run_gc analyze_gc Analyze Chromatogram (Retention Time & Mass Spec) run_gc->analyze_gc analyze_gc->decision end_node Work-up or Continue Reaction decision->end_node

Caption: Experimental workflow for monitoring this compound transformations.

G cluster_spots Spot Issues cluster_migration Migration Issues cluster_solutions Potential Solutions start Problem with TLC Analysis streaking Are spots streaking? start->streaking no_spots Are there no visible spots? start->no_spots rf_issue Rf too high or too low? start->rf_issue poor_sep Poor separation? start->poor_sep sol_overload Dilute sample streaking->sol_overload Yes sol_acid_base Add acid/base to eluent streaking->sol_acid_base Yes sol_stain Use a chemical stain no_spots->sol_stain Yes sol_concentrate Concentrate sample spot no_spots->sol_concentrate Yes sol_polarity Adjust eluent polarity rf_issue->sol_polarity Yes sol_new_eluent Try a new solvent system poor_sep->sol_new_eluent Yes

Caption: Troubleshooting decision tree for common TLC problems.

References

Validation & Comparative

A Comparative Analysis of the Mass Spectra of 4-Bromo-2-methylanisole and its Isomer, 2-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed interpretation and comparison of the mass spectra of 4-bromo-2-methylanisole and its structural isomer, 2-bromo-4-methylanisole. Understanding the fragmentation patterns of these molecules is crucial for researchers in drug development and organic synthesis for accurate compound identification and structural elucidation. This document presents a side-by-side analysis of their mass spectra, highlighting the key differences in fragmentation that arise from the varied positions of the bromo and methyl substituents on the anisole ring.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide a clear fingerprint of its structure. The molecular weight of this compound is 201.06 g/mol . Due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance, the molecular ion appears as a pair of peaks of nearly equal intensity at m/z 200 and 202. This characteristic isotopic pattern is a key indicator for the presence of a single bromine atom in the molecule.

The fragmentation of this compound is driven by the stability of the resulting carbocations. Key fragmentation pathways include the loss of a methyl radical (-CH₃), the loss of a methoxy radical (-OCH₃), and the cleavage of the carbon-bromine bond.

Comparison with 2-Bromo-4-methylanisole

To illustrate the subtle yet significant differences in fragmentation patterns based on substituent positioning, the mass spectrum of this compound is compared with its isomer, 2-bromo-4-methylanisole. While both compounds exhibit a molecular ion peak pair at m/z 200 and 202, the relative intensities of their fragment ions can differ, providing a basis for their differentiation. For instance, the relative abundance of ions resulting from the loss of the bromine atom or the methyl group may vary due to the electronic and steric effects of their respective positions on the aromatic ring. A prominent peak at m/z 78 is also observed for 2-bromo-4-methylanisole.[1]

Quantitative Data Summary

The following table summarizes the major observed fragments for this compound and a comparison with the available data for 2-bromo-4-methylanisole.

m/z Proposed Fragment Ion Interpretation for this compound Comparison with 2-Bromo-4-methylanisole
202[M+2]+•Molecular ion with 81BrPresent, approximately equal intensity to m/z 200
200[M]+•Molecular ion with 79BrPresent, approximately equal intensity to m/z 202
187/185[M - CH₃]+Loss of a methyl radical from the molecular ionExpected to be present
171/169[M - OCH₃]+Loss of a methoxy radical from the molecular ionExpected to be present
121[M - Br]+Loss of a bromine radical from the molecular ionExpected to be present
91[C₇H₇]+Tropylium ion, a common fragment for alkylbenzenesExpected to be present
78[C₆H₆]+Benzene cationObserved as a significant peak
77[C₆H₅]+Phenyl cationExpected to be present

Experimental Protocols

Mass Spectrometry Analysis

The mass spectra were obtained using a standard electron ionization (EI) mass spectrometer.

  • Ionization Source: Electron Ionization (70 eV)

  • Mass Analyzer: Quadrupole

  • Sample Introduction: Gas Chromatography (GC) or direct infusion

  • Inlet Temperature: 250 °C

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Fragmentation Pathways

The fragmentation pathways for this compound and 2-bromo-4-methylanisole can be visualized to understand the formation of the key fragment ions.

G cluster_0 This compound Fragmentation M_4 [C₈H₉BrO]⁺˙ m/z 200/202 F1_4 [C₇H₆BrO]⁺ m/z 185/187 M_4->F1_4 -CH₃ F2_4 [C₈H₉O]⁺ m/z 121 M_4->F2_4 -Br F3_4 [C₇H₇]⁺ m/z 91 F2_4->F3_4 -CO G cluster_1 2-Bromo-4-methylanisole Fragmentation M_2 [C₈H₉BrO]⁺˙ m/z 200/202 F1_2 [C₇H₆BrO]⁺ m/z 185/187 M_2->F1_2 -CH₃ F2_2 [C₈H₉O]⁺ m/z 121 M_2->F2_2 -Br F4_2 [C₆H₆]⁺˙ m/z 78 F2_2->F4_2 -CH₃CO

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. 4-Bromo-2-methylanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods to detect and quantify impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, required sensitivity, and the need for structural elucidation of unknown peaks.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC method is typically employed, separating compounds based on their polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound and many of its potential process-related impurities are volatile, GC-MS offers high resolution and sensitivity. The mass spectrometer provides definitive identification of separated components.

The following table summarizes the key performance characteristics of each method for the analysis of this compound. The quantitative data presented is estimated based on typical performance for structurally similar halogenated aromatic compounds.

Performance ParameterHPLC with UV Detection (Estimated)GC-MS (Estimated)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL0.003 - 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Run Time 15 - 30 minutes20 - 40 minutes
Impurity Identification Based on retention time relative to standardsMass spectral data provides structural information

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile or polar impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Potential impurity reference standards (if available)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Start with 60% Acetonitrile / 40% Water

    • Linearly increase to 90% Acetonitrile over 15 minutes

    • Hold at 90% Acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Methanol to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

  • Quantification of specific impurities can be performed using external standard calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the separation, identification, and quantification of this compound and its volatile impurities, including potential isomers.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Potential impurity reference standards (e.g., isomeric bromo-methylanisoles)

3. GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min, hold for 5 minutes

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Dichloromethane or Ethyl Acetate to a final concentration of approximately 100 µg/mL.

5. Data Analysis:

  • Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and, if available, with the spectra of authentic standards.

  • Quantification can be achieved using an internal or external standard method.

Potential Impurities in this compound

The synthesis of this compound typically involves the bromination of 2-methylanisole. This reaction can lead to the formation of several impurities, including:

  • Isomeric Impurities: Positional isomers such as 2-Bromo-6-methylanisole, 3-Bromo-2-methylanisole, and 5-Bromo-2-methylanisole can be formed. Dibrominated species may also be present.

  • Starting Material: Unreacted 2-methylanisole.

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

Both HPLC and GC-MS can separate these types of impurities. However, GC-MS offers a significant advantage in the definitive identification of isomeric impurities through their characteristic mass fragmentation patterns.

Visualization of Analytical Workflows

To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the experimental workflows and a decision-making process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration GCMS_Injection Inject into GC-MS Dissolution->GCMS_Injection HPLC_Injection Inject into HPLC Filtration->HPLC_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram UV_Detection->HPLC_Data GC_Separation Separation on Capillary Column GCMS_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection GCMS_Data Total Ion Chromatogram & Mass Spectra MS_Detection->GCMS_Data decision_tree Start Purity Analysis of This compound Question1 Are potential impurities volatile and thermally stable? Start->Question1 Question2 Is structural confirmation of unknown impurities required? Question1->Question2 Yes Question3 Are non-volatile or polar impurities expected? Question1->Question3 No / Unsure HPLC_Choice HPLC is a suitable choice Question2->HPLC_Choice No GCMS_Choice GC-MS is the preferred method Question2->GCMS_Choice Yes Question3->HPLC_Choice No HPLC_Primary HPLC is the primary method Question3->HPLC_Primary Yes

A Comparative Guide to the Reactivity of 4-Bromo-2-methylanisole and Its Bromoanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-methylanisole against other common bromoanisole isomers: 2-bromoanisole, 3-bromoanisole, and 4-bromoanisole. The analysis focuses on prevalent synthetic reactions, supported by experimental data from peer-reviewed literature and grounded in the principles of physical organic chemistry.

The reactivity of an aryl bromide in common reactions such as palladium-catalyzed cross-coupling and organometallic reagent formation is dictated by a combination of electronic and steric factors. The position of the electron-donating methoxy (-OCH3) group and, in the case of this compound, the methyl (-CH3) group, significantly influences the electron density of the aromatic ring and the accessibility of the carbon-bromine (C-Br) bond.

General Reactivity Principles

The key to understanding the relative reactivity of these isomers lies in two main effects:

  • Electronic Effects : The methoxy group is a strong electron-donating group through resonance (mesomeric effect, +M) and a weak electron-withdrawing group through induction (inductive effect, -I). The +M effect, which increases electron density at the ortho and para positions, generally makes the C-Br bond stronger and less susceptible to oxidative addition by a palladium catalyst, a key step in many cross-coupling reactions. This can lead to slower reaction rates compared to unsubstituted bromobenzene.[1][2] Conversely, for reactions involving nucleophilic aromatic substitution (which are rare for these compounds without strong electron-withdrawing groups) or metal-halogen exchange, increased electron density can influence the reaction pathway.

  • Steric Effects : The presence of a substituent at the ortho position relative to the bromine atom can sterically hinder the approach of a bulky catalyst or reagent to the C-Br bond.[3][4] This steric hindrance can significantly decrease the rate of reaction. This compound and 2-bromoanisole are most affected by this phenomenon.

The interplay of these effects determines the overall reactivity profile of each isomer.

G cluster_factors Influencing Factors cluster_effects Specific Effects Electronic Electronic Effects Resonance Resonance (+M) -OCH3, -CH3 Electronic->Resonance Dominant Inductive Inductive (-I) -OCH3 > -Br Electronic->Inductive Minor Steric Steric Effects Hindrance Steric Hindrance (Ortho-substituents) Steric->Hindrance Reactivity Overall Reactivity of Bromoanisole Isomers Resonance->Reactivity Influences e- density at C-Br bond Inductive->Reactivity Polarizes C-Br bond Hindrance->Reactivity Impacts accessibility of C-Br bond

Caption: Factors influencing the reactivity of bromoanisole isomers.

Comparison in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are fundamental in modern drug discovery and development for forming C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[5] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. For bromoanisoles, electron-donating groups can decelerate this step.

Expected Reactivity Order (Suzuki Coupling): 3-Bromoanisole > 4-Bromoanisole > 2-Bromoanisole ≈ this compound

  • 3-Bromoanisole : The methoxy group is meta to the bromine, so its strong +M effect does not increase electron density at the C-Br bond, while its -I effect still operates. This makes the C-Br bond more susceptible to oxidative addition compared to the other isomers.

  • 4-Bromoanisole : The methoxy group is para to the bromine, exerting a strong electron-donating +M effect, which slows the reaction compared to the 3-isomer.[1][2]

  • 2-Bromoanisole & this compound : These isomers suffer from both the +M effect of the methoxy group and significant steric hindrance from the ortho substituent(s) (methoxy or methyl group), which impedes the approach of the bulky palladium catalyst. The additional methyl group in this compound likely results in slightly lower reactivity compared to 2-bromoanisole.

Quantitative Data from Literature (Suzuki-Miyaura Coupling)

Disclaimer: The following data is collated from different studies using varied catalysts, bases, solvents, and temperatures. Direct comparison of yields should be made with caution, as these conditions significantly impact reaction outcomes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole Phenylboronic acidPd(OAc)₂ / Ligand 1Cs₂CO₃1,4-Dioxane100265
4-Bromoanisole Phenylboronic acidPd(OAc)₂ (0.0045 mol%)Na₂CO₃H₂O / EtOHReflux0.3394[6]
4-Bromoanisole Phenylboronic acidPd-bpydc-LaK₂CO₃DMF1002493[7]
2-Bromoanisole Phenylboronic acidPd complex in polymerK₂CO₃EtOH / H₂O505>95[8]
4-Bromo-2-methylaniline Derivative Various boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane901231-46[9]

The derivative used was (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. While not identical, it provides an indication of the reactivity of the 4-bromo-2-methylaryl moiety.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[10] The catalytic cycle and factors influencing reactivity are similar to the Suzuki coupling, with the oxidative addition step being critical. Therefore, the same general reactivity trends are expected. Due to steric hindrance, coupling bulky secondary amines to ortho-substituted substrates like 2-bromoanisole and this compound is particularly challenging.

While specific comparative data for bromoanisole isomers in this reaction is scarce in the literature, the principles of steric and electronic effects predict a reactivity order similar to that of the Suzuki coupling.

Comparison in Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) involves the insertion of magnesium metal into the C-Br bond.[11] This reaction is known to be sensitive to the solvent and the nature of the halide. Unlike palladium-catalyzed reactions, the initiation of Grignard formation can be favored by a more polarized C-Br bond and is less predictably affected by resonance effects.

Expected Reactivity Order (Grignard Formation): 4-Bromoanisole ≈ 3-Bromoanisole > 2-Bromoanisole > this compound

  • 4- and 3-Bromoanisole : These isomers are relatively unhindered at the bromine-bearing carbon, allowing for effective interaction with the magnesium surface.

  • 2-Bromoanisole : The ortho-methoxy group provides significant steric hindrance, which can slow the rate of Grignard formation.

  • This compound : This isomer is the most sterically hindered at the C-Br bond due to the adjacent methyl group, which is expected to make Grignard formation the most difficult among the isomers.

Experimental Protocols

The following sections provide generalized, representative protocols for the reactions discussed. Researchers should consult the specific literature for substrate-specific optimizations.

General Protocol for Suzuki-Miyaura Cross-Coupling

G prep 1. Preparation - Add aryl bromide (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) to flask. degas 2. Degassing - Seal flask, evacuate, and backfill with inert gas (Ar/N2). - Repeat 3x. prep->degas add_cat 3. Catalyst Addition - Add solvent (e.g., Dioxane/H2O). - Add Pd catalyst (0.5-2 mol%) and ligand under inert gas. degas->add_cat react 4. Reaction - Heat mixture with stirring (e.g., 80-100 °C) for 2-24 h. - Monitor by TLC/GC-MS. add_cat->react workup 5. Work-up - Cool to RT. - Dilute with water and extract with organic solvent (e.g., EtOAc). react->workup purify 6. Purification - Dry organic layer (e.g., MgSO4). - Concentrate under vacuum. - Purify by column chromatography. workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reagent Setup : To an oven-dried Schlenk flask is added the bromoanisole isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere : The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle is repeated three times.

  • Catalyst and Solvent Addition : Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand are then added under a positive pressure of inert gas.

  • Reaction : The mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up : Upon completion, the reaction is cooled to room temperature, diluted with water (10 mL), and extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Setup : To an oven-dried Schlenk tube is added the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere : The tube is sealed, evacuated, and backfilled with argon.

  • Reactant Addition : The bromoanisole isomer (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene, 2 mL) are added via syringe.

  • Reaction : The tube is sealed tightly and heated in an oil bath at the specified temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 h).[14]

  • Work-up and Purification : The reaction is cooled, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

General Protocol for Grignard Reagent Formation
  • Apparatus Setup : A three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is thoroughly flame-dried under a stream of inert gas.

  • Magnesium Activation : Magnesium turnings (1.1 eq) are placed in the flask. A small crystal of iodine can be added as an initiator.[15]

  • Initiation : A small portion (approx. 10%) of the bromoanisole isomer (1.0 eq) dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) is added from the dropping funnel. The reaction is initiated, often with gentle warming, as indicated by the disappearance of the iodine color and bubble formation.

  • Addition : The remaining bromoanisole solution is added dropwise at a rate sufficient to maintain a gentle reflux.

  • Completion : After the addition is complete, the mixture is typically stirred at reflux for an additional 30-60 minutes to ensure full conversion. The resulting grey-black solution of the Grignard reagent is then cooled and used immediately in a subsequent reaction.

Summary and Conclusion

The reactivity of bromoanisole isomers is a nuanced interplay of electronic and steric effects. For palladium-catalyzed cross-coupling reactions, the general reactivity trend is governed by a combination of reduced steric hindrance and weaker electron donation, favoring the 3-bromo and 4-bromo isomers over the sterically congested ortho-substituted isomers.

  • This compound is generally the least reactive isomer in palladium-catalyzed cross-coupling and Grignard reagent formation due to the combined steric hindrance of the ortho-methyl and ortho-methoxy (relative to the methyl) groups.

  • 3-Bromoanisole is often the most reactive isomer in cross-coupling reactions as the C-Br bond is not enriched by the methoxy group's resonance effect.

  • 4-Bromoanisole represents a balance, with its reactivity attenuated by electronics but unhindered by sterics.

  • 2-Bromoanisole is significantly less reactive than its 3- and 4-isomers due to steric hindrance from the ortho-methoxy group.

This comparative guide provides a framework for predicting the chemical behavior of these isomers, enabling researchers to make more informed decisions in reaction design and the synthesis of complex molecules. For critical applications, specific experimental validation under unified conditions is recommended.

References

A Comparative Guide to 4-Bromo-2-methylanisole and 4-Iodo-2-methylanisole in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical choice in designing these reactions is the selection of the aryl halide coupling partner. This guide provides an in-depth, data-driven comparison of two such partners: 4-bromo-2-methylanisole and 4-iodo-2-methylanisole, focusing on their performance in Suzuki couplings.

Executive Summary

In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl halides is paramount. It is a well-established principle that the reactivity follows the trend: I > Br > Cl. This is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the rate-determining oxidative addition step by the palladium catalyst.

This guide demonstrates that 4-iodo-2-methylanisole generally offers higher reactivity, leading to faster reaction times and often higher yields under milder conditions compared to its bromo-analogue, this compound. However, this enhanced reactivity is often balanced by the higher cost and potentially lower stability of the iodo-compound. The choice between these two reagents will therefore be a strategic decision based on the specific requirements of the synthesis, including desired reaction kinetics, cost-effectiveness, and the complexity of the target molecule.

Data Presentation: A Comparative Analysis

While direct, side-by-side comparative studies for this compound and 4-iodo-2-methylanisole under identical Suzuki coupling conditions are not extensively reported in the literature, we can infer their relative performance from studies on the closely related analogues, 4-bromoanisole and 4-iodoanisole. The data presented below is compiled from various sources and serves to illustrate the expected differences in reactivity.

Table 1: Suzuki-Miyaura Coupling of 4-Haloanisole Derivatives with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromoanisolePd/Fe3O4/CharcoalK2CO3H2O/EtOH80295[1]
24-BromoanisolePd-bpydc-NdCs2CO3Dioxane1002491[2]
34-IodoanisolePd/CK2CO3DMFReflux1.592[3]
44-IodoanisoleC–SH–PdK2CO3EtOH1004>95[4]
54-IodoanisolePd/H-MORK2CO3H2O/EtOH800.595[5]

Analysis of Data:

The data in Table 1 clearly supports the established reactivity trend. 4-Iodoanisole (entries 3, 4, and 5) consistently provides high to excellent yields in shorter reaction times and often under milder conditions compared to 4-bromoanisole (entries 1 and 2). For instance, the reaction with 4-iodoanisole catalyzed by Pd/H-MOR reached 95% yield in just 30 minutes at 80°C[5], whereas the coupling of 4-bromoanisole under similar conditions required 2 hours to achieve the same yield[1].

Table 2: Practical Comparison of this compound and 4-Iodo-2-methylanisole

FeatureThis compound4-Iodo-2-methylanisole
Reactivity LowerHigher
Typical Reaction Times Longer (several hours to overnight)Shorter (often complete within a few hours)
Typical Reaction Temps. Higher (often requires heating)Milder (can sometimes proceed at room temp.)
Cost Generally lowerGenerally higher
Stability Generally more stableCan be less stable, potential for light sensitivity
Commercial Availability Readily available from major suppliersAvailable from several suppliers

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura coupling of an aryl bromide and an aryl iodide. These can be adapted for this compound and 4-iodo-2-methylanisole, respectively.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide (e.g., this compound)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide (e.g., 4-Iodo-2-methylanisole)

Materials:

  • 4-Iodo-2-methylanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodo-2-methylanisole, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. Due to the higher reactivity of the aryl iodide, the reaction is often complete within a shorter timeframe.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for these reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reactants->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between this compound and 4-iodo-2-methylanisole for Suzuki-Miyaura cross-coupling reactions is a classic example of the trade-off between reactivity and cost in synthetic chemistry.

  • 4-Iodo-2-methylanisole is the substrate of choice when high reactivity, mild reaction conditions, and short reaction times are paramount. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups or in high-throughput screening applications where rapid diversification is required.

  • This compound represents a more economical option and is often preferred for large-scale syntheses where cost is a significant driver. While it may necessitate more forcing conditions (higher temperatures, longer reaction times), its greater stability and lower price point make it a practical choice for many applications.

For initial exploratory studies and proof-of-concept syntheses, the higher reactivity of the iodo-compound may be beneficial to quickly establish the feasibility of a coupling reaction. For process development and scale-up, a thorough cost-benefit analysis should be conducted, potentially involving optimization of the reaction conditions for the more cost-effective bromo-analogue. Ultimately, the optimal choice will depend on the specific goals and constraints of the research or development project.

References

Beyond the Bromo: A Comparative Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a cornerstone of modern synthetic chemistry. While traditional cross-coupling reactions using aryl halides like 4-Bromo-2-methylanisole have been instrumental, the field is continually evolving towards more efficient, sustainable, and versatile methodologies. This guide provides an objective comparison of alternative reagents and strategies to this compound for biaryl synthesis, supported by experimental data and detailed protocols to inform your synthetic planning.

This guide will explore established and emerging alternatives, including other organometallic coupling partners and innovative approaches such as decarboxylative coupling and direct C-H activation. These methods offer potential advantages in terms of starting material availability, functional group tolerance, and atom economy.

Performance Comparison of Biaryl Synthesis Methods

The following tables summarize quantitative data for various biaryl synthesis methodologies, providing a comparative overview of their performance. While a direct head-to-head comparison for the synthesis of a single biaryl from this compound and its corresponding alternative starting materials is not always available in the literature, the data presented here is from analogous systems and provides valuable insights into the expected efficiency of each method.

Table 1: Traditional Cross-Coupling Reactions with this compound

Coupling ReactionCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O8024~95[1][2]
NegishiArylzinc ReagentPd(PPh₃)₄ (5)-THF2524~80[3]
KumadaAryl GrignardPdCl₂(dppf) (1)-Et₂O2518~87-98[4][5]
StilleOrganostannanePd(PPh₃)₄ / CuI-Toluene10012High[6][7]
HiyamaArylsilane[PdCl(allyl)]₂ / P(Cy)₃ (1-2)TBAFTHF5016~65-93[3][8][9]

Table 2: Alternative Biaryl Synthesis Strategies

MethodStarting Material from 2-Methylanisole CoreCoupling PartnerCatalyst System (mol%)ConditionsTemp. (°C)Time (h)Yield (%)Reference
Decarboxylative Coupling4-Methoxy-3-methylbenzoic acidAryl IodidePdCl₂ (30) / AsPh₃ (60) / Ag₂CO₃ (300)DMSO1401858-90[10]
Direct C-H Arylation2-MethylanisoleAryl IodideRhCl(CO){P[OCH(CF₃)₂]₃}₂ (cat.) / Ag₂CO₃---Good to Excellent[9]
Direct C-H ArylationAnisole DerivativesAryl IodidesPd/S,O-LigandMild Conditions--Synthetically Useful[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed biaryl synthesis methods and a typical experimental workflow.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_decarboxylative Decarboxylative Coupling cluster_ch_activation Direct C-H Arylation S_Pd0 Pd(0)Ln S_OxAdd Ar-Pd(II)(X)Ln S_Pd0->S_OxAdd Oxidative Addition (Ar-X) S_Trans Ar-Pd(II)(Ar')Ln S_OxAdd->S_Trans Transmetalation (Ar'B(OH)₂) S_Trans->S_Pd0 S_RedEl Ar-Ar' S_Trans->S_RedEl Reductive Elimination N_Pd0 Pd(0)Ln N_OxAdd Ar-Pd(II)(X)Ln N_Pd0->N_OxAdd Oxidative Addition (Ar-X) N_Trans Ar-Pd(II)(Ar')Ln N_OxAdd->N_Trans Transmetalation (Ar'ZnX) N_Trans->N_Pd0 N_RedEl Ar-Ar' N_Trans->N_RedEl Reductive Elimination D_ArCOOH Ar'COOH D_ArCu [Ar'Cu] D_ArCOOH->D_ArCu Cu(I), -CO₂, -H⁺ D_Pd_Trans Ar-Pd(II)(Ar')Ln D_ArCu->D_Pd_Trans D_Pd_OxAdd Ar-Pd(II)(X)Ln D_Pd_OxAdd->D_Pd_Trans Transmetalation D_Biaryl Ar-Ar' D_Pd_Trans->D_Biaryl Reductive Elimination D_Pd0 Pd(0)Ln D_Pd_Trans->D_Pd0 D_Pd0->D_Pd_OxAdd Oxidative Addition (Ar-X) C_Pd_Cat Pd(II) Cat. C_CMD CMD Intermediate C_Pd_Cat->C_CMD C-H Activation (Ar'-H) C_Pd_Aryl Ar-Pd(II)Ln C_CMD->C_Pd_Aryl C_OxAdd Ar-Pd(IV)(Ar')(H)Ln C_Pd_Aryl->C_OxAdd Oxidative Addition (Ar-X) C_OxAdd->C_Pd_Cat C_Biaryl Ar-Ar' C_OxAdd->C_Biaryl Reductive Elimination

Caption: Catalytic cycles for major biaryl synthesis methods.

Experimental_Workflow start Reaction Setup (Aryl Halide/Alternative, Coupling Partner, Catalyst, Base, Solvent) inert Inert Atmosphere (Nitrogen or Argon Purge) start->inert heating Heating & Stirring (Monitor by TLC/LC-MS) inert->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Pure Biaryl Product analysis->end

Caption: General experimental workflow for biaryl synthesis.

Detailed Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₃PO₄ (2.0-3.0 equiv.).

  • Solvent and Degassing: Add a suitable degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

2. Decarboxylative Cross-Coupling of 4-Methoxy-3-methylbenzoic Acid

This method provides an alternative to aryl halides, using a carboxylic acid as the coupling partner.[10]

  • Reaction Setup: To a reaction vessel, add 4-methoxy-3-methylbenzoic acid (1.3 equiv.), the aryl iodide (1.0 equiv.), PdCl₂ (0.3 equiv.), AsPh₃ (0.6 equiv.), and Ag₂CO₃ (3.0 equiv.).

  • Solvent and Reaction: Add DMSO as the solvent and heat the mixture at 140 °C for 18 hours.

  • Workup and Purification: After completion, the reaction mixture is worked up using standard extractive procedures. The crude product is then purified by flash chromatography on silica gel to yield the biaryl product.

3. Direct C-H Arylation of 2-Methylanisole

This atom-economical approach directly couples a C-H bond of the arene with an aryl halide.

  • Reaction Setup: In a sealed tube, combine 2-methylanisole (as the limiting or excess reagent), the aryl halide (e.g., aryl iodide), a palladium or rhodium catalyst, a ligand (if required), and a base or oxidant (e.g., Ag₂CO₃).

  • Solvent and Reaction: Add a suitable solvent (e.g., DMSO, DMA) and heat the reaction mixture at an elevated temperature (typically >100 °C) for several hours.

  • Workup and Purification: Following the reaction, perform a standard aqueous workup and extract the product with an organic solvent. The desired biaryl is then isolated and purified, usually by column chromatography.

Conclusion

The choice of reagent and methodology for biaryl synthesis is a critical decision in the design of a synthetic route. While this compound remains a reliable and widely used starting material for traditional cross-coupling reactions, the alternative strategies presented in this guide offer significant advantages. Decarboxylative coupling and direct C-H arylation, in particular, represent more atom-economical and potentially more sustainable approaches by avoiding the pre-functionalization of starting materials.

Researchers and drug development professionals are encouraged to consider these alternatives, weighing the pros and cons of each method in the context of their specific synthetic goals, substrate scope, and process requirements. The data and protocols provided herein serve as a valuable resource for making informed decisions in the pursuit of efficient and innovative biaryl synthesis.

References

The Strategic Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. 4-Bromo-2-methylanisole, a versatile aromatic building block, is frequently employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing its primary synthetic routes and evaluating its performance against a key isomeric alternative, 2-Bromo-4-methylanisole, with a focus on experimental data and practical considerations.

Executive Summary

This compound serves as a valuable intermediate in the construction of biaryl structures and other complex scaffolds common in medicinal chemistry. Its utility stems from the strategic placement of the bromine atom, which allows for participation in a variety of cross-coupling reactions, and the methoxy and methyl groups, which influence the electronic and steric properties of the molecule. This analysis reveals that the choice of synthetic route for this compound, as well as the decision to use it over its isomer, 2-Bromo-4-methylanisole, depends on a careful consideration of reagent costs, reaction yields, and the specific requirements of the target molecule.

Cost Analysis of Reagents and Final Products

A critical aspect of any cost-benefit analysis is a thorough examination of the costs of starting materials and the final product. The following table provides a summary of approximate costs for the reagents involved in the synthesis of this compound and a comparison with its isomer. Prices are based on currently available data from various chemical suppliers and may vary.

CompoundMolecular Weight ( g/mol )PurityPrice (USD/kg)Price (USD/mol)
Starting Materials
2-Methylanisole122.17≥99%~496.00~60.60
N-Bromosuccinimide (NBS)177.9899%~172.00~30.62
Bromine159.8199.8%~638.00~101.96
Acetic Acid (Glacial)60.05≥99.5%~93.40~5.61
Products
This compound201.0698%~4640.00~932.94
2-Bromo-4-methylanisole201.0697%--

Note: Prices are estimates and can fluctuate based on supplier, quantity, and market conditions.

Synthetic Routes to this compound: A Comparative Overview

Two primary methods for the synthesis of this compound from 2-methylanisole are prevalent in the literature: bromination with N-Bromosuccinimide (NBS) and direct bromination with molecular bromine in acetic acid.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This method offers the advantage of using a solid, more easily handled brominating agent compared to liquid bromine. The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide.

Experimental Protocol:

A solution of 2-methylanisole (24 g, 0.196 mol), N-bromosuccinimide (35 g, 0.197 mol), and dibenzoyl peroxide (1.24 g, 5.12 mmol) in 150 ml of carbon tetrachloride is heated to reflux for 12 hours.[1] After cooling, the solution is filtered, and the filtrate is evaporated. The residue is recrystallized from hexane to yield this compound.

Performance Data:

ParameterValue
Yield 47%[1]
Purity High after recrystallization
Reaction Time 12 hours
Key Reagents 2-Methylanisole, NBS, Dibenzoyl Peroxide
Method 2: Bromination with Bromine in Acetic Acid

Direct bromination using molecular bromine is a classic and often cost-effective method for the functionalization of aromatic rings. The regioselectivity is directed by the activating methoxy and methyl groups.

Experimental Protocol:

Dissolve 2-methylanisole (10.0 g, 81.9 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.[2] Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (13.1 g, 81.9 mmol) in glacial acetic acid (20 mL) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture into ice-water (200 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL). Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.[2]

Performance Data:

ParameterValue
Yield Good to excellent (specific yield not reported for this substrate, but typically high for activated anisoles)
Purity High after purification
Reaction Time ~2.5 hours
Key Reagents 2-Methylanisole, Bromine, Acetic Acid

Performance in Key Applications: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. The performance of this compound in these reactions is compared with its isomer, 2-Bromo-4-methylanisole, to provide a basis for selection.

Comparative Performance in Suzuki-Miyaura Coupling:

Bromoanisole IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneModerate (33-40% for a similar system)[3]
2-Bromo-4-methylanisole Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to excellent (up to 95% for similar systems)[4]
4-Bromoanisole (for reference) Phenylboronic acidPd/Fe₃O₄/CharcoalK₂CO₃H₂O/Ethanol>90%

Note: Yields are highly dependent on specific reaction conditions and substrates.

The data suggests that while both isomers are effective in Suzuki-Miyaura couplings, the specific catalyst system and reaction conditions play a crucial role in achieving high yields. The slightly higher reactivity sometimes observed with 2-bromo isomers in certain cross-coupling reactions might be attributed to steric factors.

Visualization of Synthetic Pathways and Decision-Making Logic

To further clarify the synthetic strategies and the decision-making process, the following diagrams are provided.

Synthesis_Pathways cluster_method1 Method 1: NBS Bromination cluster_method2 Method 2: Br2/Acetic Acid Bromination 2-Methylanisole_1 2-Methylanisole NBS NBS, Dibenzoyl Peroxide 2-Methylanisole_1->NBS 4-Bromo-2-methylanisole_1 This compound NBS->4-Bromo-2-methylanisole_1 2-Methylanisole_2 2-Methylanisole Br2 Br2, Acetic Acid 2-Methylanisole_2->Br2 4-Bromo-2-methylanisole_2 This compound Br2->4-Bromo-2-methylanisole_2

Caption: Synthetic pathways for this compound.

Cost_Benefit_Analysis Start Select Brominating Agent for 2-Methylanisole Decision Primary Consideration? Start->Decision Cost Lower Reagent Cost Decision->Cost Cost Handling Ease of Handling/Safety Decision->Handling Handling/Safety Br2 Use Br2 in Acetic Acid Cost->Br2 NBS Use NBS Handling->NBS Suzuki_Coupling_Workflow Start Start: Suzuki-Miyaura Coupling Reactants Bromoanisole Isomer + Boronic Acid Start->Reactants Catalyst Palladium Catalyst + Ligand + Base Reactants->Catalyst Reaction Reaction under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Biaryl Product Purification->Product

References

A Researcher's Guide to the Regioselectivity of 4-Bromo-2-methylanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromo-2-methylanisole is a versatile building block. Its trifunctionalized aromatic ring, featuring a methoxy, a methyl, and a bromo group, offers multiple reaction pathways. However, the interplay of the electronic and steric effects of these substituents presents a challenge in controlling the regioselectivity of its reactions. This guide provides a comparative analysis of common reaction types involving this compound, supported by experimental data, to aid in synthetic planning and optimization.

Electrophilic Aromatic Substitution

The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing, while the bromine (-Br) atom is a deactivating but ortho-, para-directing substituent. In this compound, the positions are influenced as follows:

  • -OCH₃ group (at C1): Strongly activates and directs to C2 (substituted) and C6.

  • -CH₃ group (at C2): Weakly activates and directs to C1 (substituted), C3, and C6.

  • -Br group (at C4): Deactivates but directs to C3 and C5.

The cumulative effect of these groups makes the prediction of the major product in electrophilic aromatic substitution non-trivial. Steric hindrance also plays a significant role, particularly at the more crowded positions.

Comparison of Electrophilic Substitution Reactions
ReactionReagentsMajor Product(s)Yield (%)Observations
BrominationN-Bromosuccinimide, Dibenzoyl peroxide4-Bromo-2-(bromomethyl)anisole47Radical substitution on the methyl group is observed under these conditions, not electrophilic aromatic substitution.[1]

Further research is needed to document specific quantitative data on electrophilic aromatic substitution reactions on the aromatic ring of this compound.

Directed Ortho-Metalation (DoM)

The methoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (C6) by a strong organolithium base. This regioselective lithiation generates a powerful nucleophile that can react with various electrophiles.[2][3][4]

Factors influencing the regioselectivity of Directed Ortho-Metalation.

Factors in Directed Ortho-Metalation Substrate This compound DMG Directing Metalation Group (-OCH3) Substrate->DMG possesses Intermediate Ortho-lithiated Intermediate Substrate->Intermediate is converted to Base Organolithium Base (e.g., n-BuLi) Base->Intermediate generates Solvent Solvent (e.g., THF, Et2O) Solvent->Base solvates Product Regioselectively Substituted Product Intermediate->Product reacts with Electrophile Electrophile (e.g., DMF, R-X) Electrophile->Product quenches

Caption: Key factors influencing the outcome of Directed Ortho-Metalation reactions.

Representative DoM and Electrophilic Quench
SubstrateBaseElectrophileProductYield (%)
3-Bromoanisolen-BuLiDMF3-Bromo-2-methoxybenzaldehyde65

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions offer a powerful means to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron compound. The regioselectivity is determined by the position of the bromine atom.

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base - Solvent Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This method allows for the formation of a C-N bond by coupling the aryl bromide with an amine.

Comparison of Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O4-Methoxy-3-methylbiphenylData not available
Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene4-(4-Methoxy-3-methylphenyl)morpholineData not available

Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Adapted from a procedure for a similar substrate.[5]

Materials:

  • Aryl bromide (e.g., a derivative of 4-bromo-2-methylaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.4 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Directed Ortho-Metalation and Formylation

This is a representative protocol, as specific details for this compound are not available.

Materials:

  • Substituted anisole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

Procedure:

  • Dissolve the substituted anisole in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the desired aldehyde.

This guide highlights the key considerations for controlling regioselectivity in reactions of this compound. While general principles can predict likely outcomes, empirical data is crucial for optimizing specific transformations. Further research to quantify the product distributions for a broader range of reactions on this substrate will be invaluable to the scientific community.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-methylanisole: A Validation of a Novel Eco-Friendly Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 4-Bromo-2-methylanisole is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of a traditional synthetic method for this compound with a novel, more environmentally friendly approach, supported by experimental data.

Comparison of Synthetic Methodologies

This guide evaluates two distinct methods for the synthesis of this compound: a traditional approach utilizing N-bromosuccinimide (NBS) and a novel oxidative bromination technique. The objective is to provide a clear comparison of their performance in terms of yield, reaction conditions, and environmental impact.

ParameterTraditional Method: Radical BrominationNew Method: Oxidative Bromination
Brominating Agent N-Bromosuccinimide (NBS)Ammonium Bromide (NH4Br) / Hydrogen Peroxide (H2O2)
Solvent Carbon Tetrachloride (CCl4)Acetic Acid (CH3COOH)
Catalyst/Initiator Dibenzoyl PeroxideNone required
Reaction Time 12 hoursTypically shorter (reaction completion monitored by TLC)
Temperature Reflux (boiling point of CCl4)Room Temperature
Yield 47%[1]High (estimated based on similar substrates)[2]
Purity Requires recrystallization from hexane[1]Requires extraction and solvent evaporation[2]
Safety & Environmental Uses toxic and environmentally harmful CCl4.Uses a greener oxidant (H2O2) and a less hazardous solvent. By-product is water.

Experimental Protocols

Traditional Method: Radical Bromination with NBS

This method involves the free-radical bromination of 2-methylanisole using N-bromosuccinimide as the bromine source and dibenzoyl peroxide as a radical initiator.

Methodology:

  • A solution of 24 g of 2-methylanisole, 35 g of N-bromosuccinimide, and 1.24 g of dibenzoyl peroxide in 150 ml of carbon tetrachloride is prepared.[1]

  • The mixture is heated to boiling under reflux for 12 hours.[1]

  • After cooling, the solution is filtered to remove succinimide.

  • The filtrate is evaporated to remove the carbon tetrachloride solvent.

  • The resulting residue is recrystallized from hexane to yield this compound.[1]

New Method: Oxidative Bromination with NH4Br/H2O2

This novel method offers a greener alternative by using ammonium bromide as a bromine source and hydrogen peroxide as an oxidant in an acidic medium.[2] This approach avoids the use of halogenated solvents and harsh reagents.

Methodology:

  • In a 25 mL two-necked round-bottom flask, dissolve 2 mmol of 2-methylanisole and 2.2 mmol of ammonium bromide in 4 mL of acetic acid.[2]

  • To this stirred mixture, add 2.2 mmol of 30% hydrogen peroxide dropwise at room temperature.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain this compound.[2]

Visualizing the New Synthetic Workflow

The following diagram illustrates the experimental workflow for the novel oxidative bromination method.

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve 2-methylanisole & NH4Br in Acetic Acid start->dissolve add_h2o2 Add 30% H2O2 dropwise at RT dissolve->add_h2o2 monitor Monitor reaction by TLC add_h2o2->monitor neutralize Neutralize with NaHCO3 solution monitor->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer (Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate product This compound evaporate->product

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-2-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. 4-Bromo-2-methylanisole is a valuable building block, and its efficient cross-coupling is crucial for the synthesis of a wide array of target structures. This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of this compound, supported by experimental data from analogous systems to aid in catalyst selection and methods development.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions typically involve a metal catalyst, most commonly palladium, but also nickel and copper, which facilitates the coupling of an organic halide with a variety of coupling partners. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. This guide will focus on a comparative study of catalysts for five major classes of cross-coupling reactions relevant to this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and Ullmann condensation.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of different catalytic systems in various cross-coupling reactions. While data for this compound is limited in direct comparative studies, the data presented here is based on reactions with structurally similar substrates such as 4-bromoanisole and 4-bromo-2-methylaniline, providing a strong basis for comparison and catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Palladium catalysts are widely used, with the choice of ligand being crucial for efficiency. Nickel catalysts are also emerging as a more economical alternative.[1][2]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄K₃PO₄1,4-Dioxane90-33-46(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
[Ni(dppf)Cl₂]K₃PO₄Toluene11012954-Bromobenzotrifluoride
[Pd(dppf)Cl₂]K₃PO₄Toluene11012854-Bromobenzotrifluoride
Pd/RHAK₂CO₃Ethanol10024914-Bromoanisole
Pd@[Ni(H₂BDP-SO₃)₂]K₂CO₃Methanol604994-Bromoanisole

Data extrapolated from analogous reactions for comparative purposes.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Anilines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical for high yields.[5]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂X-PhosKOt-BuToluene100-952-Bromo-13α-estrone 3-methyl ether
Pd₂(dba)₃XantPhosDBUToluene/MeCN1401852-Bromopyridine
Pd/Al₂O₃IPr·HBF₄KOt-BuToluene110--Aryl Bromides

Data extrapolated from analogous reactions for comparative purposes.

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6] Both copper-cocatalyzed and copper-free systems are effective.[7][8][9]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
PdCl₂(PPh₃)₂CuIEt₃NTolueneRT4954-Iodoanisole
Pd/C-Na₃PO₄DMF80--Aryl Iodides
PdCl₂(PPh₃)₂-TBAF-1000.5924-Bromoanisole

Data extrapolated from analogous reactions for comparative purposes.

Table 4: Heck Reaction of Aryl Bromides with Styrene

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10] The choice of base and solvent can significantly influence the reaction outcome.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂NaOAcDMF1001295Bromobenzene
PdCl{C₆H₃-2,6-(OPiPr₂)₂}-Water1001290Bromobenzene
Pd@MOF-NH₂K₂CO₃DMF12012-15>96Bromobenzene

Data extrapolated from analogous reactions for comparative purposes.

Table 5: Ullmann Condensation of Aryl Bromides with Phenols

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[11] Modern protocols often use ligands to improve reaction efficiency.[12]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
CuIL-prolineK₂CO₃DMSO90-10024854-Bromoanisole
CuO-NPs-KOH/Cs₂CO₃DMSO~100--Aryl Bromides
CuITMEDACs₂CO₃Toluene11024902,X-Dihalopyridines

Data extrapolated from analogous reactions for comparative purposes.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for this compound.

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium or nickel catalyst (1-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • To the same tube, add the base (e.g., KOt-Bu, 1.2-1.5 equiv), this compound (1.0 equiv), and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Copper-Catalyzed)
  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF or toluene, 5 mL), the amine base (e.g., Et₃N, 2.0 equiv), and the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants (Aryl Halide, Coupling Partner) Assembly Assemble Glassware under Inert Atmosphere Reactants->Assembly Catalyst Prepare Catalyst System (Precursor + Ligand) Catalyst->Assembly Solvent Degas Anhydrous Solvent Addition Add Reagents & Solvent Solvent->Addition Assembly->Addition Heating Heat & Stir Addition->Heating Quench Quench Reaction Heating->Quench Complete Monitor Monitor Progress (TLC, GC-MS) Heating->Monitor Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Monitor->Heating Incomplete

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The selection of an optimal catalyst system for the cross-coupling of this compound is dependent on the specific transformation desired. For Suzuki-Miyaura reactions, both palladium and nickel catalysts can be highly effective, with the choice potentially being guided by cost and the specific functionalities present in the coupling partners. In Buchwald-Hartwig aminations, the use of bulky phosphine ligands with a palladium precursor is crucial for achieving high yields. Sonogashira couplings can be performed efficiently with both traditional palladium/copper systems and copper-free alternatives. For Heck and Ullmann reactions, established palladium and copper-based protocols, respectively, provide reliable methods for C-C and C-O bond formation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop robust and efficient synthetic routes utilizing this compound as a key building block. Further optimization for this specific substrate is recommended to achieve the best possible outcomes.

References

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